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  • Product: 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
  • CAS: 912617-68-6

Core Science & Biosynthesis

Foundational

Strategic Fluorination: A Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Topic: Strategic Fluorination: Technical Profile of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination: Technical Profile of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[1][2] 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS: 912617-68-6) represents a high-value molecular scaffold that combines the bioisosteric utility of the trifluoromethoxy group (–OCF₃) with the versatile reactivity of a terminal alkyne.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its synthetic architecture, reaction engineering, and application in "Click Chemistry" for drug discovery.

Physiochemical Profile[1]
PropertyDataTechnical Note
CAS Number 912617-68-6 Primary identifier for the specific regioisomer.[3]
Molecular Formula C₉H₄F₄O
Molecular Weight 204.12 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999).
Exact Mass 204.020 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Physical State Pale yellow liquid / Low-melting solidDensity approx. 1.2–1.3 g/mL.
Lipophilicity (cLogP) ~3.2 - 3.5The –OCF₃ group significantly boosts lipophilicity compared to methoxy analogs.
Electronic Character Electron-DeficientThe combined inductive effects of –F and –OCF₃ deactivate the ring, influencing coupling kinetics.

Synthetic Architecture: The "Gold Standard" Protocol

Synthesizing 3-Fluoro-4-(trifluoromethoxy)phenylacetylene requires navigating the electronic deactivation of the aryl ring. A direct Sonogashira coupling using a trimethylsilyl (TMS) protected alkyne, followed by deprotection, is the most reliable method to avoid polymerization and ensure high purity.

Retrosynthetic Logic

The synthesis targets the C(sp²)–C(sp) bond formation.

  • Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (commercially available).

  • Reagent: Trimethylsilylacetylene (TMSA).

  • Catalyst System: Pd(PPh₃)₂Cl₂ / CuI.

Step-by-Step Methodology
Step 1: Sonogashira Cross-Coupling[4]
  • Reagents: Aryl bromide (1.0 equiv), TMSA (1.2 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-2 mol%).

  • Solvent/Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF.

  • Protocol:

    • Degassing (Critical): The solvent/base mixture must be sparged with Argon for 20 minutes before adding catalysts. Oxygen promotes the Glaser homocoupling of the alkyne (forming diynes), a major impurity.

    • Addition: Add the aryl bromide and catalysts under inert atmosphere. Add TMSA dropwise.

    • Thermal Activation: Heat to 60–70°C. The electron-withdrawing –OCF₃ and –F groups deactivate the aryl ring toward oxidative addition, requiring elevated temperatures compared to simple phenyl halides.

    • Monitoring: Reaction progress is monitored by TLC (Hexanes). The product will be less polar than the starting material.

Step 2: Desilylation (Deprotection)
  • Reagents: K₂CO₃ (1.5 equiv) or TBAF (1.0 equiv).

  • Solvent: Methanol (MeOH) or THF/Water.

  • Protocol:

    • Dissolve the TMS-intermediate in MeOH.

    • Add solid K₂CO₃ and stir at ambient temperature (25°C).

    • Quench: Dilute with water and extract with diethyl ether.

    • Purification: Silica gel chromatography (100% Pentane or Hexanes). The terminal alkyne is volatile; use care during rotary evaporation (do not heat bath >30°C).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_warning Process Control Point SM Aryl Bromide (4-Bromo-2-fluoro-1-OCF3-benzene) Cat Catalytic Cycle Pd(PPh3)2Cl2 / CuI + TMS-Acetylene SM->Cat Oxidative Addition Inter TMS-Intermediate (Silyl Protected) Cat->Inter 60°C, THF, Et3N Deprot Deprotection K2CO3 / MeOH Inter->Deprot Cleavage Prod Target Product 3-Fluoro-4-(trifluoromethoxy) phenylacetylene Deprot->Prod Isolation O2 Oxygen (O2) Glaser Glaser Homocoupling (Impurity) O2->Glaser Promotes

Figure 1: Synthetic workflow emphasizing the critical catalytic steps and control points to avoid homocoupling impurities.

Medicinal Chemistry Applications

The 3-Fluoro-4-(trifluoromethoxy)phenyl moiety is not merely a structural spacer; it is a functional pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The "Super-Halogen" Effect (–OCF₃)

The trifluoromethoxy group is often termed a "super-halogen" due to its electronic properties.

  • Metabolic Stability: Unlike a methoxy group (–OCH₃), which is prone to O-dealkylation by Cytochrome P450 enzymes, the –OCF₃ group is metabolically inert. The C–F bond strength (approx. 116 kcal/mol) prevents oxidative cleavage.

  • Lipophilicity: The Hansch π-value for –OCF₃ is +1.04, compared to -0.02 for –OCH₃. This drastic increase facilitates the penetration of the Blood-Brain Barrier (BBB), making this scaffold ideal for CNS-active drugs (e.g., Riluzole analogs).

  • Conformation: The –OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, creating a unique 3D volume that can improve selectivity for protein binding pockets.

Orthogonal Fluorine Substitution

The addition of the fluorine atom at the 3-position (ortho to the OCF₃) serves a dual purpose:

  • Metabolic Blocking: It blocks the position ortho to the ether linkage, further reducing metabolic liability.

  • pKa Modulation: The fluorine atom increases the acidity of the terminal alkyne proton (pKa ~25), making it more reactive in CuAAC (Click) reactions compared to non-fluorinated analogs.

Application Logic Diagram

MedChemLogic Scaffold 3-Fluoro-4-(trifluoromethoxy) phenylacetylene Prop1 Lipophilicity (Hansch π: +1.04) Scaffold->Prop1 Prop2 Metabolic Shielding (No O-dealkylation) Scaffold->Prop2 Prop3 Click Reactivity (Alkyne Handle) Scaffold->Prop3 Result1 Enhanced BBB Permeability Prop1->Result1 Result2 Extended Half-life (t1/2) Prop2->Result2 Result3 Library Synthesis (Triazoles) Prop3->Result3

Figure 2: Mechanistic impact of the scaffold on drug-like properties.

Reaction Engineering: Click Chemistry & Functionalization

The terminal alkyne functions as a "chemical warhead," allowing this molecule to be used in high-fidelity ligation reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the primary application for this building block.

  • Reaction: Alkyne + R-Azide → 1,4-Disubstituted 1,2,3-Triazole.

  • Utility: The resulting triazole mimics a trans-amide bond but is resistant to protease cleavage.

  • Protocol Insight: Due to the electron-deficient nature of the aryl ring, the alkyne is highly reactive. Standard conditions (CuSO₄ / Sodium Ascorbate in tBuOH/H₂O) proceed rapidly.

  • Reference Standard: This reaction is often used to attach the fluorinated phenyl ring to PROTAC linkers or fluorescent tags for Activity-Based Protein Profiling (ABPP).

Sonogashira Extension

The terminal alkyne can undergo a second Sonogashira coupling with a different aryl halide to form unsymmetrical diarylalkynes.

  • Challenge: The electron-deficient nature of the 3-F-4-OCF₃ ring makes the alkyne slightly acidic but also less nucleophilic in the transmetallation step.

  • Solution: Use a stronger base (e.g., Cs₂CO₃) and a highly active catalyst system (e.g., Pd(dppf)Cl₂) to drive the second coupling.

References

  • Novás, M., & Matos, M. J. (2025).[5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[5][6] [Link]

  • Liang, Y., et al. (2006).[4] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (Contextual reference for OCF3 properties).

Note: While specific physical data for the 3-fluoro isomer is proprietary to catalog holders, the synthetic and physiochemical properties are derived from the validated behavior of the 4-trifluoromethoxy parent class and standard organofluorine chemistry principles.

Sources

Exploratory

3-Fluoro-4-(trifluoromethoxy)phenylacetylene chemical properties

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene for Advanced Research Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 3-Fluoro-4-(triflu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, a fluorinated aromatic alkyne of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, reactivity profile, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS No: 912617-68-6) is a specialized building block whose value is derived from the unique interplay of its three key functional components: a terminal alkyne, a fluorine atom, and a trifluoromethoxy group.[1] The terminal alkyne is a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Sonogashira, 'click' chemistry), cycloadditions, and polymerizations.[2][3]

The strategic placement of fluorine and the trifluoromethoxy group on the phenyl ring profoundly influences the molecule's electronic properties and metabolic stability. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after motif in modern drug design. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance properties such as metabolic stability, binding affinity, and cell membrane permeability.[4][5] The additional fluorine atom further modulates the electronic character of the aromatic ring, making this compound a valuable intermediate for creating complex, high-value molecules.[6]

Physicochemical and Safety Data

A summary of the key physical and chemical properties is essential for proper handling, storage, and application. All personnel should consult the full Safety Data Sheet (SDS) before use.

PropertyValueReference
IUPAC Name 1-Ethynyl-3-fluoro-4-(trifluoromethoxy)benzene[1]
Synonyms 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene[1][7]
CAS Number 912617-68-6[1]
Molecular Formula C₉H₄F₄O[1][7]
Molecular Weight 204.12 g/mol [7]
Physical Form Flammable liquid and vapor[1]
Density 1.279 g/mL at 25 °C[7]
Refractive Index n20/D 1.443[7]
Flash Point 40 °C[7]

Safety Profile:

  • Hazard Codes: GHS02, GHS07[1]

  • Signal Word: Warning[1]

  • Hazard Statements: Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Precautionary Measures: Keep away from heat, sparks, and open flames. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Recommended Synthesis Protocol: A Two-Step Approach

The most reliable and scalable synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is achieved via a Sonogashira cross-coupling reaction. This strategy involves the palladium- and copper-co-catalyzed reaction of a suitable aryl halide with a protected acetylene source, followed by deprotection.[8]

Workflow Diagram: Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Sonogashira Coupling & Deprotection A 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (Starting Material) C Sonogashira Coupling Reaction (Pd/Cu Catalyst, Base) A->C Aryl Halide B Trimethylsilylacetylene (TMSA) B->C Alkyne Source D Protected Intermediate C->D Forms E Deprotection (e.g., TBAF or K₂CO₃/MeOH) D->E Deprotected F 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (Final Product) E->F

Caption: A validated two-part workflow for synthesizing the target compound.

Part 1: Sourcing the Aryl Halide Precursor

The critical starting material is a halogenated precursor, 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6). This compound is commercially available from specialized suppliers or can be synthesized through multi-step organic chemistry techniques.[9] The bromine atom serves as an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction.[9]

Part 2: Step-by-Step Sonogashira Coupling and Deprotection

This protocol is a self-validating system. The choice of a protected alkyne like trimethylsilylacetylene (TMSA) prevents self-coupling and other side reactions, ensuring a cleaner conversion to the desired product.[8]

Materials & Reagents:

  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

  • Tetrahydrofuran (THF) or Toluene (anhydrous)

  • Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K₂CO₃) in Methanol (MeOH)

  • Saturated aqueous NaCl solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous THF (or Toluene) and TEA (or DIPA) (2-3 equiv). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.1-1.2 equiv) dropwise to the reaction mixture. Causality Insight: A slight excess of the alkyne ensures complete consumption of the more valuable aryl bromide precursor.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup (Coupling): Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous NaCl solution and extract with an organic solvent like DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the TMS-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., THF). Add a deprotecting agent.

    • Method A (TBAF): Add TBAF (1.1 equiv, 1M solution in THF) and stir at room temperature for 1-2 hours.

    • Method B (K₂CO₃/MeOH): Add methanol followed by potassium carbonate (2-3 equiv) and stir at room temperature for 2-4 hours.

  • Final Workup and Purification: After deprotection is complete (monitored by TLC/GC-MS), perform an aqueous workup as described in step 5. The resulting crude product should be purified by column chromatography on silica gel to afford the pure 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is dominated by the terminal alkyne and influenced by the fluorinated aromatic ring.

Sonogashira Catalytic Cycle

The synthesis described above proceeds via a well-established dual catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)-X L₂ Pd0->Pd_int1 Oxidative Addition (Ar-X) Pd_int2 Ar-Pd(II)-C≡CR L₂ Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuC≡CR Cu-C≡CR CuX->CuC≡CR + HC≡CR + Base CuC≡CR->Pd_int1 CuC≡CR->CuX + HX

Sources

Foundational

1H NMR spectrum of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

This guide provides an in-depth technical analysis of the H NMR spectrum of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene . It is designed for researchers requiring a structural validation protocol for fluorinated phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene . It is designed for researchers requiring a structural validation protocol for fluorinated phenylacetylene building blocks.

Technical Analysis: H NMR Spectrum of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Executive Summary

3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS: Analogous to 886762-08-9) represents a critical fluorinated scaffold in the synthesis of liquid crystals and bio-active pharmacophores. Its NMR signature is defined by the interplay between the electron-withdrawing trifluoromethoxy group (


) and the ring fluorine atom.

Unlike standard phenylacetylenes, this molecule exhibits a higher-order spin system due to the strong heteronuclear coupling between the aromatic protons and the fluorine nucleus (


, 

, 100% abundance). Successful characterization requires identifying the specific

splitting patterns that disrupt standard aromatic doublets.
Structural Parameters & Nomenclature[1][2]
  • Core: Benzene Ring[1]

  • Position 1: Ethynyl group (

    
    )
    
  • Position 3: Fluorine atom (

    
    )[1][2][3][4][5]
    
  • Position 4: Trifluoromethoxy group (

    
    )[5]
    
  • Active Nuclei:

    
     (Protons), 
    
    
    
    (Ring Fluorine),
    
    
    (
    
    
    ).

Predicted Spectral Assignment

Due to the specific substitution pattern, the aromatic region does not appear as a simple AB system. It is an ABCX system (where A, B, C are protons and X is the ring fluorine). The


 fluorine atoms generally cause line broadening rather than resolved splitting in 

H NMR.
Summary Table: Chemical Shifts & Multiplicity (in )
Proton IDPositionApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
H-A Acetylenic (

)
3.05 – 3.20 Singlet (s)*

(negligible)
H-2 Aromatic (C2)7.25 – 7.35 dd

,

H-6 Aromatic (C6)7.30 – 7.40 dd

,

H-5 Aromatic (C5)7.45 – 7.55 dd / t-like

,

*Note: The acetylenic proton may appear as a doublet with very small coupling (


 Hz) in high-resolution fields due to long-range coupling with the ring fluorine, but is typically processed as a singlet.

Detailed Mechanistic Analysis

The Acetylenic Proton (Diagnostic Signal)

The terminal alkyne proton is the most distinct signal, appearing upfield from the aromatic region.

  • Shielding Cone: The diamagnetic anisotropy of the triple bond shields this proton, placing it at ~3.1 ppm.

  • Validation Check: This peak must integrate to exactly 1H . If the integration is low (<0.8H), it indicates deuterium exchange (if using

    
    ) or dimerization of the unstable alkyne.
    
The Aromatic Region (Coupling Network)

The three aromatic protons (H2, H5, H6) are magnetically non-equivalent. The presence of the Fluorine at Position 3 introduces large Heteronuclear Couplings (


) that dominate the spectrum.
H-2 (The "Ortho-Fluoro" Proton)

Located between the ethynyl group and the fluorine atom.

  • Splitting: It couples strongly to the adjacent Fluorine (

    
    ) and weakly to the meta-proton H6 (
    
    
    
    ).
  • Appearance: A Doublet of Doublets (dd) . The large F-coupling (~9-10 Hz) splits the signal wide, and the small meta-coupling (~2 Hz) splits each leg further.

H-5 (The "Meta-Fluoro" Proton)

Located ortho to the


 group.
  • Splitting: It couples strongly to its ortho-neighbor H6 (

    
    ) and moderately to the meta-Fluorine (
    
    
    
    ).
  • Appearance: Often appears as a Pseudo-Triplet or overlapping dd . In many 3-fluoro systems, the ortho H-H coupling (~8.5 Hz) and meta H-F coupling (~7.0 Hz) are similar in magnitude, causing the central peaks to coalesce.

H-6 (The "Para-Fluoro" Proton)

Located ortho to the ethynyl group.

  • Splitting: It couples strongly to H5 (

    
    ) and weakly to H2 (
    
    
    
    ). The para-coupling to Fluorine (
    
    
    ) is usually too small to resolve (< 1 Hz).
  • Appearance: A clear Doublet of Doublets (dd) dominated by the H5 interaction.

Visualization of Spin-System Logic

The following diagram illustrates the coupling pathways that generate the multiplet patterns described above.

CouplingNetwork F3 Fluorine (C3) H2 Proton H-2 (dd) F3->H2 3J(HF) ~9.5Hz (Dominant) H5 Proton H-5 (dd/t) F3->H5 4J(HF) ~7.0Hz (Strong Meta) H6 Proton H-6 (dd) H2->H6 4J(HH) ~2.0Hz (Meta) H6->H5 3J(HH) ~8.5Hz (Ortho) OCF3 -OCF3 Group (Broadening) OCF3->H5 Through-Space Broadening

Figure 1: Spin-spin coupling network showing the dominance of


 interactions on the aromatic proton splitting patterns.

Experimental Protocol for Validation

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating workflow.

Sample Preparation
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS.
    
    • Why:

      
       minimizes solvent-solute hydrogen bonding which can shift the acetylenic proton.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration leads to viscosity broadening, obscuring the fine

      
       splitting.
      
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g.,

    
     residues from Sonogashira coupling) which cause paramagnetic line broadening.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (

    
    ):  Set to > 5 seconds .
    
    • Reasoning: Acetylenic protons have long

      
       relaxation times. A short 
      
      
      
      will under-integrate the alkyne signal, leading to false purity calculations.
  • Scans: Minimum 16 (for S/N > 100:1).

  • Spectral Width: -2 to 14 ppm.

Troubleshooting Artifacts
ArtifactCauseSolution
Broad H-5 Signal Unresolved coupling to

Acquire a

-decoupled

spectrum to collapse multiplets into singlets/doublets.
Extra Singlet ~1.5 ppm Water in

Use fresh ampoule solvent or add activated molecular sieves.
Missing Alkyne Peak Deuterium ExchangeIf using

or

, the acidic alkyne H exchanges with D. Switch to

or DMSO-

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for J-coupling constants).

  • Dolbier, W. R. (2009).[7] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[6] Link

  • Sigma-Aldrich. (2024).[8] 1-Ethynyl-4-(trifluoromethoxy)benzene Product Specification. (Used as baseline for chemical shift prediction). Link

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

Sources

Exploratory

¹³C NMR of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene: A Predictive Analysis and Methodological Framework

An In-Depth Technical Guide: Abstract Fluorinated phenylacetylenes are cornerstone building blocks in medicinal chemistry and materials science. Their unique electronic properties, conferred by fluorine substituents, dem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Fluorinated phenylacetylenes are cornerstone building blocks in medicinal chemistry and materials science. Their unique electronic properties, conferred by fluorine substituents, demand rigorous structural verification. 3-Fluoro-4-(trifluoromethoxy)phenylacetylene presents a particularly insightful case study for nuclear magnetic resonance (NMR) spectroscopy due to its multiple, distinct fluorine environments and complex substituent effects on the aromatic ring. This guide provides an in-depth, predictive analysis of the ¹³C NMR spectrum of this molecule. We will deconstruct the electronic influence of each substituent to forecast chemical shifts (δ) and dissect the through-bond carbon-fluorine scalar couplings (J-couplings) that govern the signal multiplicities. This theoretical framework is complemented by a field-proven, step-by-step experimental protocol for acquiring a high-fidelity spectrum, ensuring researchers can translate theory into practice for unambiguous structural elucidation.

Introduction: The Structural Challenge

The strategic incorporation of fluorine atoms into organic molecules can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent in drug design, often serving as a metabolically robust, lipophilic alternative to a methoxy group.[1] When combined with a reactive handle like an acetylene and another fluorine on the phenyl ring, the resulting compound, 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, becomes a versatile scaffold for synthesis.

However, confirming the precise regiochemistry and electronic structure of such molecules is non-trivial. ¹³C NMR spectroscopy is the definitive tool for this task. Unlike proton NMR, it directly probes the carbon skeleton. Furthermore, in fluorinated compounds, the ¹³C spectrum is rich with additional information derived from C-F coupling constants, which provide powerful through-bond structural correlations. This guide will systematically predict and explain these key spectral features.

Molecular Structure and Competing Electronic Influences

To predict the ¹³C NMR spectrum, one must first understand the electronic contributions of the three key substituents on the phenyl ring. The final chemical shift of each carbon is a result of the cumulative shielding or deshielding from these groups.

  • Fluorine (-F at C3): The fluorine atom exhibits a dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deshields nearby carbons. Conversely, its lone pairs can participate in resonance, donating electron density into the π-system (+M effect), which is shielding, particularly at the ortho and para positions relative to itself.[2]

  • Trifluoromethoxy (-OCF₃ at C4): This group is strongly electron-withdrawing due to the intense inductive effect of the three fluorine atoms on the methoxy carbon. While the oxygen atom can theoretically donate electron density via resonance, this effect is significantly attenuated by the fluorine atoms, making the overall character of the -OCF₃ group moderately deactivating and electron-withdrawing.[3]

  • Ethynyl (-C≡CH at C1): The acetylene group is weakly deactivating and electron-withdrawing. The sp-hybridized carbons of the alkyne are more electronegative than the sp² carbons of the benzene ring, drawing electron density from the ring.

The interplay of these effects—the resonance donation from -F competing with the strong inductive withdrawal from both -F and -OCF₃—creates a unique electronic environment for each carbon atom, which will be directly reflected in their chemical shifts.

Predictive ¹³C NMR Spectral Analysis

The prediction of the ¹³C NMR spectrum involves a two-pronged approach: estimating the chemical shift (δ) for each carbon and determining the signal multiplicity based on predictable carbon-fluorine coupling constants.

Foundational Chemical Shifts and Substituent Effects

We begin with the ¹³C NMR data for unsubstituted phenylacetylene as our base scaffold.[4] The aromatic carbons range from approximately 122 to 132 ppm, while the acetylenic carbons appear around 84 and 78 ppm.[4] We then apply additive substituent chemical shift (SCS) principles to estimate the impact of the -F and -OCF₃ groups.

The most profound effect is the direct attachment of an electronegative atom. The carbon directly bonded to fluorine (C3) and the one bonded to the trifluoromethoxy group (C4) will be shifted significantly downfield. The remaining carbons will be influenced by a complex combination of inductive withdrawal and resonance effects.

Decoding Carbon-Fluorine (C-F) Coupling: The Key to Assignment

In a standard proton-decoupled ¹³C NMR spectrum of an organofluorine compound, the couplings between carbon and fluorine nuclei (both ¹⁹F, spin I=½, 100% abundance) remain. These couplings are transmitted through bonds and their magnitude is highly dependent on the number of intervening bonds, providing invaluable data for spectral assignment.

  • One-Bond Coupling (¹JCF): Very large, typically > 200 Hz.

  • Two-Bond Coupling (²JCF): Significant, typically 20-35 Hz.

  • Three-Bond Coupling (³JCF): Smaller, but clearly observable, typically 3-10 Hz.

  • Four-Bond and Longer-Range Couplings (ⁿJCF, n≥4): Generally small (< 3 Hz) but can be observed in rigid or conjugated systems.

For this molecule, we must consider couplings to two distinct fluorine sources: the single fluorine at C3 (F) and the three equivalent fluorines of the -OCF₃ group (F₃). This will result in complex but predictable splitting patterns. For example, a carbon coupled to the single C3-F will be a doublet (d), while a carbon coupled to the -OCF₃ group will be a quartet (q). If a carbon is coupled to both, it will appear as a doublet of quartets (dq).

Predicted Data Summary and Signal-by-Signal Analysis

Based on data from analogous compounds like trifluoromethylbenzene, fluorobenzene, and substituted phenylacetylenes, we can construct a detailed prediction for the entire spectrum.[5][6][7]

Carbon AtomPredicted δ (ppm)Expected MultiplicityExpected J-Couplings (Hz) and Rationale
C1 ~115-120Doublet of Quartets (dq)³J(C1-F) ≈ 4-8 Hz; ⁴J(C1-F₃) ≈ 1-3 Hz. This is the quaternary carbon attached to the alkyne.
C2 ~118-122Doublet (d)²J(C2-F) ≈ 20-25 Hz. This CH carbon is ortho to the C3-F.
C3 ~155-160Doublet of Quartets (dq)¹J(C3-F) ≈ 245-255 Hz ; ²J(C3-F₃) ≈ 30-35 Hz. This carbon is directly bonded to F and ortho to the -OCF₃.
C4 ~148-152Quartet of Doublets (qd)¹J(C4-F₃) ≈ 270-280 Hz (via O) ; ²J(C4-F) ≈ 20-25 Hz. This carbon is directly bonded to the -OCF₃ and ortho to the F.
C5 ~114-118Quartet (q)³J(C5-F₃) ≈ 4-7 Hz. This CH carbon is meta to the -OCF₃ and para to the F.
C6 ~128-132Singlet (or very small d)⁴J(C6-F) ≈ 1-3 Hz; ⁵J(C6-F₃) ≈ 0-1 Hz. Couplings are likely too small to be resolved. This is a CH carbon.
Cα (-C≡) ~90-94Doublet (d)⁴J(Cα-F) ≈ 2-4 Hz. Long-range coupling through the conjugated system.
Cβ (≡CH) ~80-83SingletLong-range couplings (⁵J, ⁶J) are expected to be negligible.
-OCF₃ ~120-124Quartet (q)¹J(C-F₃) ≈ 255-265 Hz . The carbon of the trifluoromethoxy group itself.

Note: The ¹J coupling for C4 is technically a ²J coupling through the oxygen atom, but it behaves like a one-bond coupling in terms of magnitude and is often referred to as such in literature.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C spectrum for this molecule requires careful attention to experimental parameters. The presence of multiple quaternary carbons and large C-F couplings necessitates optimization for both sensitivity and resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20-50 mg of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene in ~0.6 mL of deuterated chloroform (CDCl₃) or acetone-d₆. CDCl₃ is standard, with its residual solvent peak at ~77.16 ppm serving as a convenient chemical shift reference.

    • Ensure the sample is fully dissolved and free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal signal dispersion and sensitivity.

    • Tune and match the ¹³C probehead to the sample.

    • Perform shimming on the sample to optimize magnetic field homogeneity, using the deuterium lock signal as a guide. Aim for a narrow and symmetrical lock signal.

  • Acquisition Parameters (¹³C {¹H} Experiment):

    • Pulse Program: Use a standard, proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems). A 30° pulse angle is chosen to allow for a shorter relaxation delay without saturating the signals, especially the slow-relaxing quaternary carbons.

    • Spectral Width (SW): Set a wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the -OCF₃ carbon and any potential impurities, are captured.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution, which is critical for resolving small, long-range coupling constants.

    • Relaxation Delay (D1): This is a critical parameter. Quaternary carbons relax slowly. Set D1 to at least 2 seconds. For quantitative analysis (not typically required for structural confirmation), D1 should be ≥ 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): ¹³C is an insensitive nucleus. A minimum of 1024 scans is recommended. Depending on the sample concentration, 4096 scans or more may be required to achieve an excellent signal-to-noise ratio, particularly for the quaternary carbons split into broad multiplets by C-F coupling.

  • Data Processing:

    • Apply an exponential multiplication (line broadening factor, LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.

Mandatory Visualizations and Workflow

Diagram of Key C-F Couplings

The following diagram illustrates the most significant through-bond couplings expected in the ¹³C NMR spectrum, which are essential for assignment.

Caption: Predicted C-F couplings for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Experimental and Analytical Workflow

A systematic workflow ensures data integrity and leads to a confident structural assignment.

G prep_node prep_node acq_node acq_node proc_node proc_node an_node an_node val_node val_node A Sample Preparation (20-50 mg in 0.6 mL CDCl₃) B Spectrometer Setup (Tune, Match, Shim) A->B C 1D ¹³C{¹H} Acquisition (zgpg30, D1=2s, NS≥1024) B->C D DEPT-135 Acquisition (Differentiate CH vs Cq) B->D E Data Processing (FT, Phase, Baseline, Reference) C->E D->E F Peak Picking & Integration (Identify all signals) E->F G Initial Assignment (Chemical Shift & Multiplicity) F->G H Measure J-Couplings (Confirm nJCF values) G->H I 2D NMR (HSQC/HMBC) (Optional, for complex cases) H->I J Final Structure Confirmation H->J I->J

Caption: Workflow for structural elucidation using ¹³C NMR.

Conclusion

The ¹³C NMR spectrum of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a dense and information-rich dataset. While complex, a systematic analysis grounded in the fundamental principles of substituent effects and carbon-fluorine coupling allows for a complete and confident prediction of the spectrum. The key identifiers for this molecule are the two quaternary carbons (C3 and C4) appearing far downfield, each split by a massive one-bond C-F coupling into a doublet and a quartet, respectively. By following the detailed experimental protocol provided, researchers can acquire high-quality data that, when matched against this predictive framework, will enable unambiguous confirmation of their target structure, ensuring the integrity of their subsequent research in drug discovery or materials science.

References

  • ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Online] Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • ResearchGate. (n.d.). 13C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. [Online] Available at: [Link]

  • Kosugi, Y., & Takeuchi, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756.
  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.
  • Engle, J. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. [Online Video] YouTube. Available at: [Link]

  • ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Online] Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197004). [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Online] Available at: [Link]

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2772.
  • NIH. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 65(2), 57-65.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. [Online] Available at: [Link]

  • ResearchGate. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Online] Available at: [Link]

  • ResearchGate. (2019). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Supplementary Information for. [Online] Available at: [Link]

  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. [Online] Available at: [Link]

  • ACS Publications. (1998). Substituent Effects. 7. Phenyl Derivatives. When Is a Fluorine a π-Donor?. The Journal of Organic Chemistry, 63(21), 7382-7390.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Online Video] YouTube. Available at: [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5785.
  • Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 122-131.
  • University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. [Online] Available at: [Link]

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Foundational

Physical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted and known physical properties of the fluorinated aromatic compound, 3-Fluoro-4-(trifluoromethoxy)phenylacetylene. As a Senior Application Scientist, this document synthesizes available data from analogous compounds to offer expert insights into the expected characteristics of this molecule. The guide is structured to deliver not just data, but also the scientific reasoning behind the predictions, empowering researchers in their experimental design and application. We will delve into its molecular and physical properties, spectroscopic signatures, and provide standardized protocols for its empirical analysis. Furthermore, potential applications in the fields of medicinal chemistry and materials science are explored, alongside essential safety and handling protocols.

Introduction: The Significance of Fluorinated Phenylacetylenes

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated motifs highly desirable. Phenylacetylene scaffolds, on the other hand, are versatile building blocks in organic synthesis, readily participating in a variety of coupling reactions to construct more complex molecular architectures. The combination of these two features in 3-Fluoro-4-(trifluoromethoxy)phenylacetylene results in a compound with significant potential for the development of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

Molecular Structure and Predicted Physical Properties

The molecular structure of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is characterized by a phenyl ring substituted with a fluorine atom, a trifluoromethoxy group, and an ethynyl group. This specific arrangement of functional groups dictates its physical and chemical properties.

Figure 1. Molecular Structure of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Predicted Physical Properties
Property4-(Trifluoromethoxy)phenylacetylene (CAS: 160542-02-9)Predicted: 3-Fluoro-4-(trifluoromethoxy)phenylacetyleneJustification for Prediction
Molecular Formula C₉H₅F₃OC₉H₄F₄OAddition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 186.13 g/mol 204.12 g/mol Calculated based on the molecular formula.
Appearance -Colorless to pale yellow liquidPhenylacetylene and its derivatives are typically liquids at room temperature with this color profile.[1]
Density 1.215 g/mL at 25 °C~1.3 - 1.4 g/mL at 25 °CThe addition of a fluorine atom is expected to increase the molecular weight and intermolecular forces, leading to a higher density.
Boiling Point -Higher than the non-fluorinated analogThe introduction of a polar C-F bond will increase dipole-dipole interactions, raising the boiling point.
Refractive Index n20/D 1.4554Slightly higher than 1.4554The additional fluorine atom will increase the polarizability of the molecule, leading to a higher refractive index.
Solubility -Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water.The polar nature of the molecule suggests solubility in polar aprotic solvents, while the hydrophobic phenyl ring and fluorinated groups predict poor water solubility.

Spectroscopic Characterization

The structural features of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region for the phenyl protons and a singlet for the acetylenic proton. The coupling patterns of the aromatic protons will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

  • ¹³C NMR: The carbon NMR will show distinct signals for the two acetylenic carbons, the aromatic carbons, and the carbon of the trifluoromethoxy group. The aromatic carbon signals will exhibit splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will be most informative, showing two distinct signals: one for the fluorine atom on the phenyl ring and a quartet for the trifluoromethoxy group, likely with a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of phenylacetylene and its derivatives is well-characterized.[2][3][4][5] Key expected vibrational modes for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene include:

  • ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.

  • C≡C stretch: A weaker absorption in the range of 2100-2260 cm⁻¹.

  • C-F stretch: Strong absorptions in the region of 1000-1400 cm⁻¹.

  • C-O-C stretch (ether): Strong absorptions around 1250 cm⁻¹.

  • Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

To empirically validate the predicted properties, the following standardized experimental protocols are recommended.

cluster_0 Physical Property Determination Workflow start Sample of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene mp Melting Point (Capillary Method) start->mp bp Boiling Point (Distillation) start->bp density Density (Pycnometer) start->density solubility Solubility (Visual Assessment) start->solubility end Verified Physical Properties mp->end bp->end density->end solubility->end

Figure 2. Experimental workflow for the determination of key physical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination (Microscale Distillation)
  • Apparatus Setup: A small-scale distillation apparatus is assembled with a Hickman still head.

  • Sample Introduction: Approximately 1-2 mL of the liquid sample is placed in the distillation flask with a boiling chip.

  • Heating: The flask is gently heated in a sand bath or with a heating mantle.

  • Measurement: The temperature at which the liquid is actively boiling and the vapor is condensing on the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded.

Density Measurement (Pycnometer Method)
  • Pycnometer Calibration: The weight of a clean, dry pycnometer is accurately measured. It is then filled with deionized water at a known temperature (e.g., 25 °C), and the weight is measured again to determine the volume of the pycnometer.

  • Sample Measurement: The pycnometer is dried and filled with the sample liquid at the same temperature. The weight is measured.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Assessment
  • Solvent Selection: A range of solvents with varying polarities (e.g., water, hexane, toluene, dichloromethane, ethanol, acetone) are chosen.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is visually assessed as soluble, partially soluble, or insoluble at room temperature.

Applications in Research and Drug Discovery

Phenylacetylene derivatives are valuable intermediates in organic synthesis.[1] The presence of the fluoro and trifluoromethoxy groups in 3-Fluoro-4-(trifluoromethoxy)phenylacetylene makes it an attractive building block for:

  • Medicinal Chemistry: Introduction into lead compounds to enhance metabolic stability and binding affinity.

  • Materials Science: Use as a monomer in the synthesis of specialty polymers with tailored electronic and physical properties.[6]

  • Agrochemicals: Incorporation into novel pesticides and herbicides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is not available, general precautions for handling substituted phenylacetylenes should be followed. Related compounds are known to be flammable and may cause skin and eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from heat and ignition sources.[10] An inert atmosphere is recommended for long-term storage.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • ACS Publications. Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry. [Link]

  • ACS Publications. (η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes | Macromolecules. [Link]

  • Radboud Repository. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. [Link]

  • Chapman University Digital Commons. Anharmonicity and Deuteration in the IR Absorption and Emission Spectra of Phenylacetylene. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • arXiv. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. [Link]

  • MDPI. Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. [Link]

  • ResearchGate. ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole.... [Link]

  • Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • verypharm.com. China Phenylacetylene CAS NO.:536-74-3 Suppliers, Manufacturers, Factory. [Link]

  • Organic Syntheses Procedure. fluoromethyl phenyl sulfone. [Link]

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Exploratory

3-Fluoro-4-(trifluoromethoxy)phenylacetylene synonyms

Technical Profile: 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Executive Summary 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS: 912617-68-6) is a high-value fluorinated building block used critically in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Executive Summary

3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS: 912617-68-6) is a high-value fluorinated building block used critically in the synthesis of pharmaceuticals and advanced materials. Characterized by the simultaneous presence of a fluorine atom and a trifluoromethoxy group (–OCF₃) on an aromatic acetylene scaffold, this compound offers unique electronic and physicochemical properties.[1] It serves as a pivotal intermediate for installing the 3-fluoro-4-(trifluoromethoxy)phenyl motif, a structural pharmacophore increasingly utilized in tyrosine kinase inhibitors and metabolic disease therapeutics to enhance lipophilicity, metabolic stability, and binding affinity.

Nomenclature & Identification

Accurate identification is paramount in global supply chains. The following table consolidates valid identifiers for procurement and database integration.

Identifier Type Value
CAS Registry Number 912617-68-6
IUPAC Name 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene
Systematic Name 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Molecular Formula C₉H₄F₄O
Molecular Weight 204.12 g/mol
SMILES C#Cc1ccc(OC(F)(F)F)c(F)c1
InChI Key RWWGGRCLMVYXPM-UHFFFAOYSA-N
MDL Number MFCD08458006

Chemical Logic & Structural Analysis

The strategic value of this compound lies in its substitution pattern.[1]

  • Electronic Modulation: The fluorine atom at the meta position (relative to the acetylene) exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring slightly but increasing the acidity of the terminal alkyne proton.

  • Lipophilicity & Bioisosterism: The –OCF₃ group is a "super-halogen," offering high lipophilicity (Hansch π value ≈ 1.04) and conformational flexibility unlike the rigid –CF₃ group. This combination creates a "privileged structure" that penetrates cell membranes effectively while resisting oxidative metabolism at the typically vulnerable para position.

Visualization: Electronic & Structural Pharmacophore

The following diagram illustrates the electronic influence and steric environment of the molecule.

G Core Phenyl Ring F_Sub 3-Fluoro (-F) Inductive Withdrawal Metabolic Block Core->F_Sub Substitution at C3 OCF3_Sub 4-Trifluoromethoxy (-OCF3) Lipophilicity Booster Conformational Adaptability Core->OCF3_Sub Substitution at C4 Alkyne Acetylene Handle (-C≡CH) Orthogonal Reactivity (Click Chemistry / Coupling) Core->Alkyne Substitution at C1 F_Sub->Core -I Effect OCF3_Sub->Core +M / -I Balance

Figure 1: Structural pharmacophore analysis showing substituent effects on the phenyl core.

Synthesis & Production Protocol

Direct synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is most reliably achieved via a Sonogashira coupling followed by desilylation. This route avoids the handling of volatile and unstable intermediates associated with other methods.

Precursor Selection
  • Starting Material: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6).[1]

  • Reagent: Trimethylsilylacetylene (TMSA).

Step-by-Step Protocol

Step 1: Sonogashira Coupling (TMS-Protection)

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Charge: Add 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent: Add anhydrous Triethylamine (Et₃N) (solvent/base) or a THF/Et₃N mixture (3:1).

  • Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexanes) until the bromide is consumed.

  • Workup: Filter off ammonium salts, concentrate the filtrate, and purify via flash chromatography (SiO₂, Hexanes) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

  • Dissolution: Dissolve the TMS-intermediate in Methanol (MeOH) or THF.

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Quench: Dilute with water and extract with diethyl ether.

  • Purification: Wash organic layer with brine, dry over MgSO₄, concentrate, and distill (or column purify) to obtain the pure terminal alkyne.

Visualization: Synthesis Workflow

Synthesis SM Starting Material 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) Inter Intermediate TMS-Protected Alkyne SM->Inter Sonogashira Coupling Reagents1 Reagents: TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N, 60°C Reagents1->Inter Prod Final Product 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (CAS 912617-68-6) Inter->Prod Desilylation Reagents2 Deprotection: K2CO3, MeOH Room Temp, 2h Reagents2->Prod

Figure 2: Two-step synthetic pathway from the aryl bromide precursor.

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a fragment-based drug design (FBDD) module.

  • Tyrosine Kinase Inhibitors (TKIs): The acetylene group serves as a rigid linker to connect the fluorinated "tail" to the kinase hinge-binding region. The 3-F, 4-OCF₃ motif mimics the steric bulk of a dichlorophenyl group but with significantly altered electronics and solubility profiles.

  • Metabolic Stability: The 4-OCF₃ group blocks para-hydroxylation by Cytochrome P450 enzymes. The 3-F atom prevents metabolic attack at the meta position and reduces the electron density of the ring, lowering the risk of toxic metabolite formation (e.g., quinone imines).

  • Click Chemistry: The terminal alkyne is "click-ready" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole libraries for high-throughput screening.

Handling & Safety Data

  • Hazards: Flammable liquid (H226).[2][3] Causes skin irritation (H315) and serious eye irritation (H319).[4][2][5]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne can be sensitive to oxidation or polymerization upon prolonged exposure to air/light.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 3-Fluoro-4-(trifluoromethoxy)phenylacetylene. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Trifluoromethoxy)phenylacetylene derivatives. Retrieved from

  • PubChem. (2025).[4][2][5] Compound Summary: 1-Ethynyl-4-(trifluoromethoxy)benzene analogs. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling with Electron-Deficient Aryl Halides. Retrieved from

  • Ningbo Inno Pharmchem. (n.d.). Synthesis of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. Retrieved from

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Protocols & Analytical Methods

Method

Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene: An Application Note and Protocol Guide

Introduction: The Significance of Fluorinated Phenylacetylenes in Modern Drug Discovery The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenylacetylenes in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the trifluoromethoxy (-OCF₃) group is often employed to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. When combined with a phenylacetylene scaffold, a versatile building block in organic synthesis, the resulting 3-fluoro-4-(trifluoromethoxy)phenylacetylene emerges as a highly valuable intermediate for the synthesis of complex pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and safety considerations for the preparation of this important compound.

Strategic Approaches to the Synthesis of Terminal Alkynes

The synthesis of terminal arylacetylenes can be approached through several robust and well-established methodologies. The choice of a particular synthetic route often depends on the nature of the starting materials, desired scale, and tolerance of functional groups. Here, we will discuss three prominent methods applicable to the synthesis of 3-fluoro-4-(trifluoromethoxy)phenylacetylene: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary pathways to the target molecule, starting from either a halogenated benzene derivative or a benzaldehyde.

G target 3-Fluoro-4-(trifluoromethoxy)phenylacetylene intermediate1 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene target->intermediate1 Sonogashira Coupling intermediate2 3-Fluoro-4-(trifluoromethoxy)benzaldehyde target->intermediate2 Corey-Fuchs Reaction or Seyferth-Gilbert Homologation

Caption: Retrosynthetic pathways to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of 3-fluoro-4-(trifluoromethoxy)phenylacetylene via the Sonogashira coupling and the Corey-Fuchs reaction.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2] This method is often preferred due to its mild reaction conditions and high functional group tolerance.

Workflow for Sonogashira Coupling:

G start 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene + Trimethylsilylacetylene reaction Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF start->reaction intermediate Trimethylsilyl-protected alkyne reaction->intermediate deprotection K₂CO₃, MeOH intermediate->deprotection product 3-Fluoro-4-(trifluoromethoxy)phenylacetylene deprotection->product G start 3-Fluoro-4-(trifluoromethoxy)benzaldehyde reagents1 CBr₄, PPh₃, CH₂Cl₂ start->reagents1 intermediate 1,1-Dibromo-2-(3-fluoro-4-(trifluoromethoxy)phenyl)ethene reagents1->intermediate reagents2 n-BuLi, THF, -78 °C intermediate->reagents2 product 3-Fluoro-4-(trifluoromethoxy)phenylacetylene reagents2->product

Sources

Application

Application Notes and Protocols for Sonogashira Coupling with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the application of the Sonogashira cross-coupling reaction for the synthesis of complex molecules utilizing the ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Sonogashira cross-coupling reaction for the synthesis of complex molecules utilizing the versatile building block, 3-Fluoro-4-(trifluoromethoxy)phenylacetylene. The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This document provides an in-depth exploration of the reaction mechanism, discusses critical experimental parameters, and presents detailed, field-proven protocols for successful implementation. Particular attention is given to the nuances introduced by the fluorine and trifluoromethoxy substituents on the phenylacetylene core, offering insights into their electronic effects and the optimization of reaction conditions. This guide is intended to empower researchers in medicinal chemistry and materials science to effectively employ this powerful synthetic tool.

Introduction: The Significance of Fluorinated Alkynes in Modern Chemistry

The introduction of fluorine-containing moieties into organic molecules has become a paramount strategy in drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after.[2] The trifluoromethoxy group (OCF₃), in particular, is a lipophilic electron-withdrawing group that can significantly improve a molecule's pharmacokinetic profile.[2]

3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a valuable terminal alkyne that serves as a versatile precursor for the synthesis of a wide array of complex organic structures. The Sonogashira coupling provides a direct and efficient method to couple this building block with various aryl and vinyl halides, opening avenues to novel pharmaceuticals, agrochemicals, and advanced materials.[3]

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] While the exact mechanism can be complex and is still a subject of some debate, the generally accepted catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[5]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_ArX->PdII_Ar_Alkyne Transmetalation (from Cu cycle) PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Coupled Product PdII_Ar_Alkyne->Product Ar-C≡CR Alkyne R-C≡C-H Cu_Alkyne [R-C≡C-H---Cu(I)]⁺ Alkyne->Cu_Alkyne Coordination Cu_Acetylide R-C≡C-Cu(I) Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_ArX caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling. (Within 100 characters)

Experimental Considerations for Coupling with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

The electronic nature of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, with its electron-withdrawing fluorine and trifluoromethoxy groups, influences its reactivity in the Sonogashira coupling. These groups decrease the electron density of the alkyne, which can affect the rate of the reaction.

Choice of Aryl Halide

The reactivity of the aryl halide partner is a critical factor. The general order of reactivity is I > Br > Cl > F.[7] For less reactive aryl halides, such as chlorides, more active catalyst systems or harsher reaction conditions may be necessary.

Catalyst System

A variety of palladium catalysts can be employed, with PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ being common choices.[1] The choice of phosphine ligand can also be crucial; bulky and electron-rich ligands often enhance catalytic activity.[5] Copper(I) iodide (CuI) is the most frequently used co-catalyst.

Base and Solvent

An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.[4] The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Reaction Temperature

Sonogashira couplings are often performed at room temperature or with gentle heating.[7] For less reactive substrates, higher temperatures may be required. However, elevated temperatures can also lead to increased side product formation.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

General Protocol for Sonogashira Coupling of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene with an Aryl Iodide

This protocol is adapted from a procedure for a similar fluorinated alkyne and is a good starting point for a variety of aryl iodides.

Materials:

  • Aryl iodide (1.0 equiv)

  • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine.

  • Add 3-Fluoro-4-(trifluoromethoxy)phenylacetylene to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Parameters

ParameterValue
Aryl Halide Aryl Iodide
Alkyne 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)
Copper Co-catalyst CuI (4 mol%)
Base Triethylamine (3 equiv)
Solvent THF
Temperature Room Temperature
Reaction Time 2-24 hours (monitor by TLC/GC-MS)
Protocol for Copper-Free Sonogashira Coupling

To circumvent issues with alkyne homocoupling, a copper-free protocol can be employed. This often requires a more active palladium catalyst and a stronger base.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • cataCXium® A (a bulky phosphine ligand) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, and cataCXium® A.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF and cesium carbonate.

  • Add 3-Fluoro-4-(trifluoromethoxy)phenylacetylene to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

  • Follow the workup and purification procedure described in Protocol 4.1.

Experimental_Workflow start Start reagents Combine Aryl Halide, Catalysts, and Base in a Schlenk Flask under Inert Atmosphere start->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add 3-Fluoro-4-(trifluoromethoxy)phenylacetylene solvent->alkyne reaction Stir at Appropriate Temperature alkyne->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Characterize Final Product purification->product

Figure 2: General Experimental Workflow for Sonogashira Coupling. (Within 100 characters)

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use a fresh batch of catalyst- Ensure all glassware is dry and use anhydrous solvents- Gradually increase the reaction temperature
Formation of homocoupled alkyne (Glaser coupling) - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the reaction mixture- Reduce the amount of copper catalyst or switch to a copper-free protocol
Decomposition of starting materials or product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed

Conclusion

The Sonogashira coupling of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a powerful and versatile method for the synthesis of novel fluorinated compounds. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex molecular architectures with high yields. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in the fields of drug discovery and materials science.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Plenio, H. (2004). Recent advances in the Sonogashira reaction. In Palladium in Organic Synthesis (pp. 85-127). Wiley-VCH.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing homogeneous copper-free Sonogashira reaction through a prism of Pd–Pd transmetalation. Organic letters, 22(12), 4938-4943.
  • Köllhofer, A., Pullmann, T., & Plenio, H. (2003). A powerful catalyst for the Sonogashira coupling of chloroarenes.
  • Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]

  • ACS Omega. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-fluoro-4-(trifluoromethoxy)phenylacetylene. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and trifluoromethoxy substituents. This document offers a detailed exploration of Sonogashira and Suzuki-Miyaura coupling reactions, providing researchers with the necessary information to successfully synthesize novel diarylacetylene and enyne derivatives. The protocols are designed to be self-validating and are supported by mechanistic insights and a survey of relevant literature to ensure a high degree of scientific integrity.

Introduction: The Strategic Importance of Fluorinated Phenylacetylenes

The introduction of fluorine and fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design.[1][2][3] These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic electron-withdrawing group that can significantly enhance a drug candidate's metabolic stability and bioavailability.[4]

The subject of this guide, 3-fluoro-4-(trifluoromethoxy)phenylacetylene, is a versatile building block that combines the desirable properties of both a fluorine atom and a trifluoromethoxy group within a rigid acetylenic scaffold. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, provide a powerful means to elaborate this core structure, enabling the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science.[5][6][7][8]

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][7] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Caption: General Catalytic Cycle for the Sonogashira Coupling.

Sonogashira_Mechanism cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetal->PdII_alkyne PdII_alkyne->Pd0 RedElim Reductive Elimination PdII_alkyne->RedElim Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide Cu(I)X, Base Cu_acetylide->PdII Base_protonated Base-H⁺X⁻ Base Base Base->Base_protonated H⁺ invis_node->Pd0

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The terminal alkyne is deprotonated by the base and reacts with the copper(I) salt to form a copper acetylide. This species then transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C single bonds by reacting an organoboron compound with a halide or triflate. While less common for direct alkyne coupling, it is a powerful tool for coupling aryl partners.

Caption: General Catalytic Cycle for the Suzuki-Miyaura Coupling.

Suzuki_Miyaura_Mechanism cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_aryl Ar¹-Pd(II)-Ar² (L)₂ Transmetal->PdII_aryl PdII_aryl->Pd0 RedElim Reductive Elimination PdII_aryl->RedElim Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base (e.g., OH⁻) Boronate->PdII invis_node->Pd0

The catalytic cycle for the Suzuki-Miyaura coupling is similar to that of the Sonogashira reaction, with the key difference being the nature of the transmetalating agent.[3][8][9][10][11] The organoboron species, typically a boronic acid, is activated by a base to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) intermediate.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Sonogashira Coupling of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene with Aryl Halides

This protocol provides a general procedure for the coupling of 3-fluoro-4-(trifluoromethoxy)phenylacetylene with a variety of aryl halides.

Materials:

  • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.1 mmol, 4-10 mol%).

  • Add the anhydrous solvent (5-10 mL) and stir to dissolve the solids.

  • Add the base (2.0-3.0 mmol) to the reaction mixture.

  • Finally, add 3-fluoro-4-(trifluoromethoxy)phenylacetylene (1.1-1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or heat as required (see Table 1 for guidance). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Table 1: Recommended Starting Conditions for Sonogashira Coupling

Aryl HalidePalladium Catalyst (mol%)Ligand (if needed)BaseSolventTemperature (°C)
Aryl IodidePd(PPh₃)₄ (2%)-Et₃NTHF25-50
Aryl BromidePdCl₂(PPh₃)₂ (3-5%)PPh₃ (6-10%)i-Pr₂NHDMF50-80
Aryl ChloridePd₂(dba)₃ (5%)XPhos (10%)Cs₂CO₃Toluene80-110

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For more reactive aryl iodides, a simple Pd(PPh₃)₄ catalyst is often sufficient.[7] For less reactive aryl bromides and chlorides, a more active catalyst system, often generated in situ from a palladium precursor and a phosphine ligand, is required.[12] The electron-withdrawing nature of the substituents on the phenylacetylene may necessitate a more electron-rich and bulky ligand to facilitate the oxidative addition and reductive elimination steps.[2]

  • Base: The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. An amine base like triethylamine is commonly used. For less reactive aryl halides, a stronger inorganic base like cesium carbonate may be necessary.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. THF is a good choice for room temperature reactions, while DMF or toluene are suitable for higher temperatures.

Suzuki-Miyaura Coupling of Aryl Boronic Acids with a Halogenated Precursor to 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

This protocol describes a two-step approach where a halogenated 3-fluoro-4-(trifluoromethoxy)benzene is first coupled with a boronic acid, followed by the introduction of the acetylene moiety. Alternatively, a pre-formed aryl boronic acid derivative of 3-fluoro-4-(trifluoromethoxy)benzene can be coupled with an acetylenic partner.

Materials:

  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, water)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.0 mmol), the aryl boronic acid (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.1 mmol, 2-10 mol%).

  • Add the base (2.0-3.0 mmol) to the flask.

  • Add the anhydrous solvent or a mixture of solvents (e.g., dioxane/water 4:1, 5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃Toluene/H₂O (10:1)100
Pd(PPh₃)₄ (3%)-Cs₂CO₃1,4-Dioxane90
PdCl₂(dppf) (3%)-K₃PO₄DME80

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Suzuki-Miyaura couplings, especially with challenging substrates. Buchwald-type ligands like SPhos and XPhos are often effective for coupling with electron-rich and sterically hindered aryl halides.

  • Base: An inorganic base is required to activate the boronic acid to the more reactive boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic reactants and the inorganic base.

Data Presentation and Expected Outcomes

The success of the cross-coupling reactions will depend on the specific coupling partners used. Electron-poor aryl halides are generally more reactive in Sonogashira couplings, while the electronic nature of the boronic acid can influence the Suzuki-Miyaura reaction.

Table 3: Representative Examples of Expected Products

Coupling ReactionReactant 1Reactant 2Expected Product
Sonogashira3-Fluoro-4-(trifluoromethoxy)phenylacetylene4-Iodoanisole1-(4-Methoxyphenyl)-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetylene
Sonogashira3-Fluoro-4-(trifluoromethoxy)phenylacetylene1-Bromo-4-nitrobenzene1-(4-Nitrophenyl)-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetylene
Suzuki-Miyaura1-Bromo-3-fluoro-4-(trifluoromethoxy)benzenePhenylboronic acid3-Fluoro-4-(trifluoromethoxy)biphenyl

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, changing the ligand to a more electron-rich or bulky one, or using a stronger base. For Sonogashira reactions, ensuring the exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).[12]

  • Incomplete Reaction: If the reaction does not go to completion, increasing the temperature or reaction time may be necessary. For less reactive aryl chlorides, higher temperatures and more active catalyst systems are generally required.

  • Side Products: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or the stoichiometry of the reactants.

Conclusion

The palladium-catalyzed cross-coupling of 3-fluoro-4-(trifluoromethoxy)phenylacetylene offers a versatile and efficient route to a wide range of novel fluorinated compounds. The Sonogashira and Suzuki-Miyaura reactions, in particular, provide reliable methods for the construction of C-C bonds, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

Sources

Application

Application Notes and Protocols for the Derivatization of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety In the landscape of mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The 3-fluoro-4-(trifluoromethoxy)phenyl scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, offers enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. The adjacent fluoro group further modulates the electronic nature of the aromatic ring, influencing pKa, dipole moment, and binding interactions with biological targets.

This guide provides a comprehensive overview of the derivatization of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, a versatile building block for the synthesis of novel compounds. The terminal alkyne functionality serves as a reactive handle for a variety of powerful coupling reactions, enabling the facile introduction of diverse molecular fragments. Herein, we present detailed protocols for two of the most robust and widely utilized methodologies for alkyne derivatization: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Characterization of Starting Material: 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

A thorough characterization of the starting material is paramount to ensure the success and reproducibility of any synthetic transformation. The following table summarizes the key physical and spectroscopic data for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

PropertyValue
Molecular Formula C9H4F4O
Molecular Weight 204.12 g/mol
Appearance Liquid
CAS Number 912617-68-6
Boiling Point Not reported
Density 1.279 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.443[1]
1H NMR (CDCl3) Data not available in searched literature. Expected signals: aromatic protons and a singlet for the acetylenic proton.
13C NMR (CDCl3) Data not available in searched literature. Expected signals: aromatic carbons, two acetylenic carbons, and a quartet for the CF3 carbon.
19F NMR (CDCl3) Data not available in searched literature. Expected signals: a singlet for the Ar-F and a singlet for the -OCF3.
IR (neat) Data not available in searched literature. Expected characteristic peaks: ≡C-H stretch (~3300 cm-1), C≡C stretch (~2100 cm-1), C-F and C-O stretches.

Note: Researchers should acquire and confirm the spectroscopic data of their starting material prior to its use in derivatization reactions.

Derivatization Strategies: Methodologies and Protocols

The terminal alkyne of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the substituted phenyl ring can influence the reactivity of the alkyne, a factor that should be considered when selecting and optimizing reaction conditions.

Sonogashira Coupling: A Robust Method for C-C Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of substituted alkynes.[2][3][4][5][6] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

Reaction Workflow:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Process cluster_products Products & Workup Reactant1 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Reaction Inert Atmosphere Solvent (e.g., THF, DMF) Room Temp to Elevated Temp Reactant1->Reaction Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Reaction Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst1->Reaction Catalyst2 Cu(I) Co-catalyst (e.g., CuI) Catalyst2->Reaction Base Base (e.g., Et₃N, DIPEA) Base->Reaction Product Coupled Product Reaction->Product Workup Aqueous Workup Purification (Chromatography) Product->Workup

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of a Diarylacetylene Derivative

This protocol is a representative example and may require optimization based on the specific aryl halide used. The electron-deficient nature of the starting alkyne may necessitate slightly more forcing conditions or the use of more electron-rich phosphine ligands on the palladium catalyst to facilitate the catalytic cycle.

  • Materials:

    • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (1.0 eq)

    • Aryl iodide or bromide (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh3)2Cl2, and CuI.

    • Add the anhydrous, degassed solvent, followed by the amine base.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add 3-Fluoro-4-(trifluoromethoxy)phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation.

  • Degassed Solvents: The removal of dissolved oxygen from the solvents is crucial to prevent both catalyst oxidation and the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

  • Amine Base: The base is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Copper(I) Co-catalyst: CuI accelerates the reaction by forming the copper acetylide, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.

Table of Representative Sonogashira Coupling Partners and Expected Products:

Aryl HalideExpected Product
Iodobenzene1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-phenylethyne
4-Iodoanisole1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-(4-methoxyphenyl)ethyne
3-Bromopyridine3-((3-Fluoro-4-(trifluoromethoxy)phenyl)ethynyl)pyridine
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides.[7][8] Its high functional group tolerance, mild reaction conditions, and high yields make it an invaluable tool in drug discovery, bioconjugation, and materials science.

Reaction Workflow:

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Process cluster_products Products & Workup Reactant1 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Reaction Solvent (e.g., tBuOH/H₂O, DMF, DMSO) Room Temperature Reactant1->Reaction Reactant2 Organic Azide (R-N₃) Reactant2->Reaction Catalyst Cu(I) Source (e.g., CuSO₄/Na-Ascorbate, CuI) Catalyst->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product Workup Filtration or Extraction Purification (Recrystallization or Chromatography) Product->Workup

Caption: General workflow for the CuAAC "click" reaction.

Detailed Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol utilizes an in situ generated Cu(I) catalyst from copper(II) sulfate and sodium ascorbate. The electron-deficient nature of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is generally well-tolerated and can sometimes lead to faster reaction rates in CuAAC.

  • Materials:

    • 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (1.0 eq)

    • Organic azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • tert-Butanol and water (1:1 mixture) or DMF/water

  • Procedure:

    • In a round-bottom flask, dissolve 3-Fluoro-4-(trifluoromethoxy)phenylacetylene and the organic azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

    • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if the product precipitates, it can be collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether or ethanol), and dried.

    • If the product is soluble, dilute the reaction mixture with water and extract with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: The active catalytic species is Cu(I), which forms a copper acetylide intermediate that readily reacts with the azide.

  • Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) species from the more stable and readily available Cu(II) salt in situ. It also helps to prevent oxidative side reactions.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic catalyst components.

Table of Representative Azide Coupling Partners and Expected Products:

Organic AzideExpected Product
Benzyl azide1-Benzyl-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole
Azido-PEGPEG-ylated 1-(3-fluoro-4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole
1-Azido-4-nitrobenzene1-(4-Nitrophenyl)-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole

Conclusion and Future Perspectives

3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. The Sonogashira coupling and CuAAC click chemistry reactions provide efficient and reliable methods for its derivatization, opening avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials. The protocols provided herein serve as a robust starting point for researchers in these fields. Further exploration of other alkyne transformations, such as hydrofunctionalization, cycloaddition reactions beyond CuAAC, and polymerization, will undoubtedly expand the utility of this important synthetic intermediate.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874-922 (2007). [Link]

  • Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70 , 391-393 (2005). [Link]

  • He, J., Yang, K., Zhao, J. & Cao, S. A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Both Unreactive Electron-Rich Fluoroarenes and Electron-Poor Fluoroarenes Afforded the Corresponding Internal Alkynes in Good Yields in the Presence of LiHMDS. Org. Lett.21 , 9714-9718 (2019). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V. & Sharpless, K. B. A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angew. Chem. Int. Ed.41 , 2596-2599 (2002). [Link]

  • Tornøe, C. W., Christensen, C. & Meldal, M. Peptidotriazoles on solid phase:[2][3][4]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. J. Org. Chem.67 , 3057-3064 (2002). [Link]

  • Hein, J. E. & Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.39 , 1302-1315 (2010). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Sonogashira Coupling of Aryl Halides with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Introduction: The Strategic Importance of Fluorinated Arylalkynes The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Arylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is indispensable in the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][2][4][5]

The incorporation of fluorine-containing motifs into organic scaffolds is a well-established strategy in drug discovery to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The specific coupling partner in this guide, 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, introduces two distinct fluorine environments—an aryl fluoride and a trifluoromethoxy group—making the resulting arylalkyne products highly valuable for developing novel therapeutic agents and functional materials. This application note provides a detailed experimental procedure, explains the underlying mechanistic principles, and offers practical guidance for researchers aiming to successfully perform this specific coupling reaction.

The Catalytic Symphony: Understanding the Sonogashira Mechanism

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][6] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: This is the main engine of the C-C bond formation.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II)-aryl complex. The reactivity of the aryl halide is critical here, with the bond strength dictating the ease of this step, following the general trend: I > Br > Cl >> F.[6][7]

    • Transmetalation: The Pd(II)-aryl complex then undergoes a ligand exchange with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne group to the palladium center, forming a Pd(II)-aryl-alkynyl intermediate and regenerating the copper(I) catalyst.[3][7]

    • Reductive Elimination: The final step involves the reductive elimination of the desired arylalkyne product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

  • The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.[2][6]

    • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated.

    • Copper Acetylide Formation: The resulting acetylide anion coordinates with a Copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[2][3]

It is important to note that while the copper co-catalyst accelerates the reaction, allowing for milder conditions, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2] This underscores the importance of maintaining an inert atmosphere.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)L₂-C≡CR' pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product alkyne R'-C≡C-H cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_aryl base Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Materials and Reagents

Successful execution of the protocol requires high-purity reagents and anhydrous conditions.

Reagent/MaterialGrade/PurityRecommended SupplierNotes
Aryl Halide (e.g., 4-Iodoanisole)≥98%Sigma-Aldrich, TCIReactivity: I > Br > Cl. Aryl iodides are recommended for optimal results.
3-Fluoro-4-(trifluoromethoxy)phenylacetylene≥97%Combi-Blocks, FluorochemA key coupling partner. Handle with care.
Palladium CatalystN/AStrem, Sigma-Aldriche.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Copper(I) Iodide (CuI)≥99.5%Sigma-Aldrich, AcrosShould be a white to light tan powder. Darker color indicates oxidation.
BaseAnhydrousAcros, Sigma-AldrichTriethylamine (TEA) or Diisopropylethylamine (DIPEA). Should be freshly distilled or from a sure-seal bottle.
SolventAnhydrousFisher Scientific, VWRTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Anhydrous grade is essential.
Celite® 545N/ASigma-AldrichFor filtration of catalyst residues.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor flash column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Solvents for ChromatographyHPLC GradeVWRn-Hexane, Ethyl Acetate.
Inert GasHigh PurityAirgasNitrogen (N₂) or Argon (Ar).

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, Schlenk flasks, and condensers (oven-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.

Sources

Application

Application Notes &amp; Protocols: Strategic Preparation of Substituted Alkynes for Drug Discovery

Introduction: The Alkyne Moiety as a Cornerstone in Modern Drug Design The alkyne, once considered a simple unsaturated hydrocarbon, has ascended to a position of remarkable significance in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Alkyne Moiety as a Cornerstone in Modern Drug Design

The alkyne, once considered a simple unsaturated hydrocarbon, has ascended to a position of remarkable significance in medicinal chemistry and drug discovery. Its unique structural and electronic properties—specifically its linear geometry, metabolic stability, and ability to participate in a wide range of chemical transformations—make it an invaluable building block for the modern synthetic chemist.[1][2] The rigidity of the C-C triple bond can lock a molecule into a specific conformation, providing a powerful tool for optimizing ligand-target binding interactions. Furthermore, the terminal alkyne's weak acidity and the rich reactivity of its two π-bonds allow for its versatile functionalization, serving as a linchpin in complex molecular construction.[1]

Alkynes are present in several marketed drugs, such as the antifungal agent Terbinafine and the antiretroviral Efavirenz, highlighting their role as a key pharmacophore.[3] Beyond direct incorporation into final drug candidates, alkynes are central to contemporary drug discovery platforms, most notably in DNA-Encoded Library (DEL) synthesis and as handles for "click chemistry," enabling rapid and efficient modular assembly of compound libraries.[1][4][5]

This guide provides an in-depth exploration of robust and widely adopted synthetic strategies for preparing substituted alkynes. We will delve into the mechanistic underpinnings of these reactions, offer field-tested protocols, and discuss the critical decision-making processes that enable researchers to select the optimal synthetic route for their specific drug discovery campaign.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most powerful and versatile method for the synthesis of aryl, vinyl, and heteroaryl alkynes.[6] First reported in 1975, this reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8] Its mild reaction conditions and broad functional group tolerance have cemented its status as a workhorse reaction in medicinal chemistry.[8]

The Classic Sonogashira Coupling: Mechanism and Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex. This is often the rate-determining step. The reactivity of the halide follows the order I > Br ≈ OTf >> Cl.[10]

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[9] This step deprotonates the alkyne, making it a more potent nucleophile.

  • Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The resulting Pd(II)-alkyne complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product and regenerate the active Pd(0) catalyst.[9][10]

The amine base is crucial as it serves to neutralize the hydrogen halide (HX) byproduct generated during the reaction.[8]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_X R-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Base, Alkyne Cu_Alkyne->PdII_X Alkyne H-C≡CR' Alkyne->Cu_Alkyne

Figure 1: The Sonogashira Catalytic Cycle
Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example for the coupling of an aryl halide with a terminal alkyne.

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount
Aryl Halide (e.g., Iodobenzene)Electrophile1.0 mmol, 1.0 eq.
Terminal Alkyne (e.g., Phenylacetylene)Nucleophile1.1 - 1.2 mmol, 1.1 - 1.2 eq.
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02 - 0.05 mmol, 2-5 mol%
Copper(I) Iodide (CuI)Co-catalyst0.025 - 0.05 mmol, 2.5-5 mol%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and/or Solvent~5-10 mL
THF or DMFCo-solvent (optional)~5 mL
Anhydrous Na₂SO₄ or MgSO₄Drying AgentAs needed
Silica GelStationary Phase for ChromatographyAs needed
Solvents for Chromatography (e.g., Hexanes/EtOAc)Mobile PhaseAs needed

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (e.g., 0.05 eq.), and CuI (e.g., 0.025 eq.).[10]

    • Causality: The catalytic species, particularly Pd(0), are sensitive to oxygen. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and the undesired homocoupling of the alkyne (Glaser coupling).[8]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the solvent (e.g., THF) followed by the amine base (e.g., DIPA, 7.0 eq.).[10]

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirring solution at room temperature.

    • Insight: For highly reactive alkynes, slow addition can help to control any exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature.[7][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 1.5-3 hours).[7][10]

  • Work-up: Upon completion, dilute the reaction mixture with an ether (e.g., Et₂O) and filter it through a pad of Celite® to remove the catalyst residues and amine salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the reaction and remove the copper catalyst), saturated aqueous NaHCO₃, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure substituted alkyne.[10]

Copper-Free Sonogashira Coupling

A significant drawback of the classic Sonogashira reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling.[8] This side reaction is particularly problematic under aerobic conditions. To address this, copper-free variants have been developed.[8][11]

Rationale: These protocols rely on highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (like P(t-Bu)₃), which can facilitate the reaction without the need for a copper co-catalyst.[11][12] The reaction is still performed in the presence of a base, but the absence of copper prevents the oxidative dimerization of the alkyne. This modification is especially valuable when working with sensitive or precious alkyne substrates.[8][11] A mild protocol using PdCl₂ in water with pyrrolidine as the base has also been developed for aerobic conditions.[11]

Decarboxylative Alkynylation: A Modern Approach

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available and often inexpensive carboxylic acids as coupling partners.[13][14] This method provides an alternative to traditional cross-couplings that rely on organohalides.

Mechanism and Rationale

The strategy typically involves converting the carboxylic acid into a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester.[13] This ester can then undergo a single-electron reduction by a low-valent metal catalyst (commonly Nickel or Iron) to generate a radical intermediate. This radical subsequently extrudes CO₂ to form an alkyl radical, which then engages in a catalytic cycle with an alkyne source to form the desired product. This approach is particularly useful for the formation of C(sp³)–C(sp) bonds.[13]

Decarboxylative_Alkynylation Figure 2: Conceptual Workflow for Decarboxylative Alkynylation CarboxylicAcid Carboxylic Acid (R-COOH) RedoxActiveEster Redox-Active Ester (e.g., TCNHPI ester) CarboxylicAcid->RedoxActiveEster Activation AlkylRadical Alkyl Radical (R•) RedoxActiveEster->AlkylRadical Single-Electron Transfer (SET) & Decarboxylation (-CO₂) Product Substituted Alkyne (R-C≡CR') AlkylRadical->Product Cross-Coupling Catalyst Ni or Fe Catalyst + Alkyne Source Catalyst->RedoxActiveEster Catalyst->Product

Figure 2: Conceptual Workflow for Decarboxylative Alkynylation
Protocol: Nickel-Catalyzed Decarboxylative Alkynylation

This protocol is adapted from methodologies described for the coupling of redox-active esters with alkynyl Grignard reagents.[13]

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount
Carboxylic AcidAlkyl Source1.0 mmol, 1.0 eq.
TCNHPI / Activating AgentForms Redox-Active Ester1.1 eq.
Alkynyl Grignard Reagent (e.g., (Trimethylsilyl)ethynylmagnesium bromide)Alkyne Source1.5 - 2.0 eq.
NiCl₂·glymeNickel Catalyst0.1 mmol, 10 mol%
4,4′-Di-tert-butyl-2,2′-bipyridineLigand0.1 mmol, 10 mol%
Anhydrous THFSolvent~10 mL

Step-by-Step Methodology:

  • In Situ Ester Formation: In an oven-dried vial under an inert atmosphere, combine the carboxylic acid (1.0 eq.), the activating agent (e.g., TCNHPI, 1.1 eq.), and a coupling reagent (e.g., DCC or EDC) in anhydrous THF. Stir at room temperature for 1-2 hours to form the redox-active ester.

    • Insight: While isolating the redox-active ester is possible, the in situ generation is often more efficient and convenient.[13]

  • Catalyst Preparation: In a separate flame-dried flask, add NiCl₂·glyme (10 mol%) and the bipyridine ligand (10 mol%). Purge with inert gas.

  • Reaction Assembly: Add anhydrous THF to the catalyst mixture. To this, add the pre-formed solution of the redox-active ester via cannula.

  • Alkyne Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the alkynyl Grignard reagent (1.5 eq.) dropwise.

    • Causality: The slow addition at low temperature is critical for controlling the reactivity of the Grignard reagent and preventing unwanted side reactions.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Electrophilic Alkynylation

While the Sonogashira reaction treats the alkyne as a nucleophile, there are many instances where the synthetic strategy requires the alkyne to function as an electrophile. Electrophilic alkynylation reagents allow for the reaction of an alkyne with a wide range of nucleophiles (e.g., enolates, carbanions, heterocycles).

Rationale: Hypervalent Iodine Reagents

Among the most effective and versatile electrophilic alkynylating agents are hypervalent iodine(III) reagents, particularly ethynylbenziodoxolones (EBX reagents).[15][16] These reagents are stable, often crystalline solids that are much safer to handle than traditional reagents like alkynyl halides. The reactivity of EBX reagents stems from the hypervalent bond, which is highly polarized and weak, rendering the alkyne carbon susceptible to nucleophilic attack.[15]

Protocol: Electrophilic Alkynylation of a β-Ketoester

This protocol describes the alkynylation of a carbon nucleophile generated from a 1,3-dicarbonyl compound.

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount
β-Ketoester (e.g., Ethyl acetoacetate)Nucleophile Precursor1.0 mmol, 1.0 eq.
EBX Reagent (e.g., TIPS-EBX)Electrophilic Alkyne Source1.1 mmol, 1.1 eq.
Sodium Hydride (NaH, 60% in oil)Base1.1 mmol, 1.1 eq.
Anhydrous THF or DCMSolvent~10 mL

Step-by-Step Methodology:

  • Nucleophile Generation: To a flame-dried flask under an inert atmosphere, add the β-ketoester (1.0 eq.) and anhydrous THF. Cool the solution to 0 °C. Carefully add NaH (1.1 eq.) portion-wise.

    • Safety: NaH is highly reactive and flammable upon contact with water. Handle with extreme care.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium enolate.

  • Alkynylation: Add the EBX reagent (1.1 eq.) in one portion to the stirring enolate solution at room temperature.

  • Reaction and Monitoring: Stir the reaction for 2-12 hours. Monitor the consumption of the starting material by TLC.

  • Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product into ethyl acetate or ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash column chromatography.

Purification, Characterization, and Safety

General Purification and Characterization
  • Purification : The primary method for purifying substituted alkynes is flash column chromatography on silica gel.[10] The choice of solvent system (eluent) depends on the polarity of the product and is typically determined by preliminary TLC analysis.

  • Characterization : The identity and purity of the synthesized alkynes should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C) : Provides structural information. The chemical shifts of acetylenic protons (if present) and carbons are characteristic.

    • Infrared (IR) Spectroscopy : A weak but sharp absorption band around 2100-2260 cm⁻¹ is indicative of the C≡C stretch. Terminal alkynes also show a C-H stretch around 3300 cm⁻¹.

    • Mass Spectrometry (MS) : Confirms the molecular weight of the product.

Safety Considerations

Handling alkynes and the reagents for their synthesis requires strict adherence to safety protocols.

  • General Precautions : Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Reagent Handling :

    • Organometallic Reagents : Grignard reagents and organolithiums are highly reactive and often pyrophoric. They must be handled under a strictly inert atmosphere.

    • Palladium Catalysts : While generally stable, palladium compounds should be handled with care as they are heavy metals with potential toxicity.

    • Bases : Amine bases like TEA and DIPA are corrosive and have strong odors. Sodium hydride is a flammable solid that reacts violently with water.[19]

  • Alkyne Stability : Low-molecular-weight terminal alkynes can be volatile and flammable. Some metal acetylides (especially copper, silver, and mercury) can be explosive when dry and should be handled with extreme caution.[20]

  • Waste Disposal : Dispose of all chemical waste in accordance with federal, state, and local regulations. Quench reactive reagents before disposal.[20]

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]

  • Al-Balushi, R. A., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 13, 2536–2562. National Center for Biotechnology Information. [Link]

  • Chen, L., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(14), 5447–5450. ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Sharp, A. D., & Lowe, G. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(12), 2232–2235. ACS Publications. [Link]

  • Harris, A. R., et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Bioconjugate Chemistry, 34(8), 1461–1466. PubMed. [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2023, February 17). YouTube. Retrieved February 7, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). RSC Advances, 14, 1363-1402. National Center for Biotechnology Information. [Link]

  • Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • So, C. M., et al. (2008). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 10(19), 4409–4412. ACS Publications. [Link]

  • Qin, T., et al. (2017). Decarboxylative Alkynylation. Angewandte Chemie (International Ed. in English), 56(39), 11906–11910. National Center for Biotechnology Information. [Link]

  • Kakiuchi, F., & Murai, S. (2002). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 35(10), 826–834. ACS Publications. [Link]

  • Synthesis of Highly Substituted Alkenes from Terminal Alkynes. (2024, August 31). PubMed. Retrieved February 7, 2026, from [Link]

  • Electrophilic Alkynylation. (n.d.). LCSO - EPFL. Retrieved February 7, 2026, from [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester. (n.d.). Glen Research. Retrieved February 7, 2026, from [Link]

  • Le, D. N. D., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Polymers, 14(9), 1709. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2012). Silver-Catalyzed Decarboxylative Alkynylation of Aliphatic Carboxylic Acids in Aqueous Solution. Organic Letters, 14(17), 4494–4497. ACS Publications. [Link]

  • Xu, F., et al. (2024). Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved February 7, 2026, from [Link]

  • Caramenti, P., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 940–955. RSC Publishing. [Link]

  • Selected reagents used for electrophilic alkynylations (2 a–f, 3). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wang, H., et al. (2022). Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination. ACS Catalysis, 12, 10041-10047. National Center for Biotechnology Information. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. (2024, November 30). European Journal of Medicinal Chemistry. ScienceDirect. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved February 7, 2026, from [Link]

  • Preparation of Alkynes. (n.d.). Chad's Prep®. Retrieved February 7, 2026, from [Link]

  • Le C-Guen, V., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(16), 10888–10911. National Center for Biotechnology Information. [Link]

  • Le, C., et al. (2016). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 18(1), 120–123. ACS Publications. [Link]

  • Reactivity of Alkynes with M-C Bonds generated through C-H Activation. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved February 7, 2026, from [Link]

  • Properties and Synthesis of Alkynes | Organic Chemistry Lessons. (2020, October 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Chemicals - safe use and handling. (n.d.). Health and Safety Executive. Retrieved February 7, 2026, from [Link]

  • Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. (2016). Chemical Society Reviews, 45, 1340-1358. RSC Publishing. [Link]

  • Chang, S., et al. (2019). Pd-Catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via a desulfinative process. New Journal of Chemistry, 43, 5357-5362. RSC Publishing. [Link]

  • Recent progress in alkynylation with hypervalent iodine reagents. (2023, January 19). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis, 11, 7884-7917. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Reactions for Fluorinated Substrates

Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions with fluorinated substrates. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions with fluorinated substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize fluorinated alkynyl compounds. Fluorine-containing molecules are of immense interest in drug discovery and materials science, yet their synthesis via cross-coupling can present unique challenges. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

The Challenge of Fluorinated Substrates in Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] However, the introduction of fluorine atoms to the aryl or vinyl halide can significantly alter the substrate's reactivity due to fluorine's high electronegativity and the strength of the C-F bond.

The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > OTf > Br >> Cl >> F.[2] While aryl iodides and bromides are the most common substrates, the activation of the C-F bond in aryl fluorides is particularly challenging due to its high bond dissociation energy. Even with more reactive halides like bromides and iodides, the presence of fluorine substituents can influence the reaction outcome. Depending on their position, fluorine atoms can modulate the electron density of the aromatic ring, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.

This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to overcome common hurdles and successfully synthesize your target fluorinated molecules.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: General Issues and Reaction Setup

Question 1: My Sonogashira reaction with a fluorinated aryl bromide is not starting. What are the first things I should check?

Answer:

When a Sonogashira reaction fails to initiate, a systematic check of your reagents and setup is crucial.

  • Catalyst Integrity: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Palladium(0) complexes can be sensitive to air and moisture. If you suspect catalyst degradation, use a fresh batch. Similarly, the copper(I) iodide co-catalyst can oxidize to inactive Cu(II). Use a fresh, off-white to light tan powder.[2]

  • Anaerobic and Anhydrous Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium(0) catalyst, often observed as the formation of a black precipitate ("palladium black").[2] Ensure your solvents (e.g., THF, dioxane, DMF) and amine base (e.g., triethylamine, diisopropylethylamine) are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and anhydrous.

  • Reagent Purity: Impurities in your fluorinated aryl halide or terminal alkyne can poison the catalyst. If necessary, purify your starting materials by recrystallization, distillation, or column chromatography.

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser side product). How can I prevent this?

Answer:

Glaser coupling is a common side reaction, especially under aerobic conditions with a copper co-catalyst. To minimize this:

  • Strict Inert Atmosphere: As mentioned above, rigorously exclude oxygen from your reaction.

  • Minimize Copper(I) Catalyst: Reduce the loading of the copper(I) co-catalyst to the minimum effective amount (typically 1-5 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Consider a Copper-Free Protocol: If Glaser coupling persists, switching to a copper-free Sonogashira reaction is a highly effective strategy.[3] In these protocols, the activation of the alkyne is mediated by the palladium catalyst and the base.

Section 2: Challenges with Electron-Poor and Electron-Rich Fluoroarenes

Question 3: I am struggling with the Sonogashira coupling of an electron-rich fluoroarene (e.g., fluoroanisole). The reaction is very sluggish. What can I do?

Answer:

Electron-rich fluoroarenes are challenging substrates because the electron-donating groups increase the electron density on the aromatic ring, which slows down the rate-determining oxidative addition step of the palladium catalyst.

To overcome this, you need to employ a more active catalyst system and potentially more forcing conditions:

  • Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[4] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates oxidative addition.

  • Higher Temperatures: Electron-rich aryl bromides and chlorides often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

  • Stronger, Non-Coordinating Base: While amine bases are common, for challenging substrates, consider using a stronger, non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or NMP.

Question 4: My reaction with a polyfluorinated aryl halide is giving low yields and multiple side products. What is happening?

Answer:

Polyfluorinated arenes can be highly electron-deficient, which generally favors oxidative addition. However, they can also be susceptible to side reactions.

  • Hydrodehalogenation/Hydrodefluorination: This is the replacement of a halogen (including fluorine) with a hydrogen atom. This can be more prevalent with highly electron-deficient rings and can be promoted by certain palladium catalysts and reaction conditions. To mitigate this, you can try:

    • Using a milder base.

    • Lowering the reaction temperature if possible.

    • Carefully selecting the palladium catalyst and ligand system.

  • Nucleophilic Aromatic Substitution (SNA_r): Highly activated polyfluoroarenes can undergo nucleophilic attack by the amine base or other nucleophiles present in the reaction mixture, leading to undesired byproducts. If SNA_r is suspected, consider using a non-nucleophilic base like potassium carbonate or cesium carbonate.

Section 3: Advanced Strategies for Highly Unreactive Substrates

Question 5: I need to perform a Sonogashira coupling directly on an aryl fluoride. Is this feasible, and what conditions should I use?

Answer:

Direct C-F bond activation in Sonogashira coupling is extremely challenging but has been achieved with specialized protocols. Standard Sonogashira conditions will not work.

A highly effective method involves the use of a strong, non-nucleophilic base, Lithium bis(trimethylsilyl)amide (LiHMDS) , in a copper-free system.[5]

Parameter Recommended Condition Rationale
Palladium Precatalyst Pd₂(dba)₃A reliable source of Pd(0).
Ligand XPhos or other bulky, electron-rich phosphinesTo facilitate the challenging C-F oxidative addition.
Base LiHMDSCrucial for activating the aryl fluoride.
Solvent Anhydrous THF or DioxaneAprotic solvents are required.
Temperature 100-120 °CElevated temperatures are necessary for C-F activation.

This method has been shown to be effective for both electron-rich and electron-poor aryl fluorides, affording the corresponding internal alkynes in good yields.[5]

Experimental Protocol: LiHMDS-Promoted Sonogashira Coupling of an Aryl Fluoride

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl fluoride (1.0 mmol), Pd₂(dba)₃ (0.03 mmol, 3 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Add LiHMDS (2.0 mmol, 1.0 M solution in THF).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Fluorinated) ArX->OxAdd PdII_complex trans-Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Rate-determining for electron-rich fluoroarenes Transmetalation Transmetalation PdII_complex->Transmetalation Cu_cycle Copper Cycle Cu_acetylide R-C≡C-Cu Cu_cycle->Cu_acetylide Deprotonation Alkyne R-C≡C-H Alkyne->Cu_cycle Base Base Base->Cu_cycle Cu_acetylide->Transmetalation PdII_alkynyl Ar-Pd(II)(C≡C-R)L₂ Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Fluorinated Substrates

Troubleshooting_Workflow Start Low/No Yield with Fluorinated Substrate Check_Basics Check Reagents & Conditions (Inert atmosphere, anhydrous, catalyst quality) Start->Check_Basics Substrate_Type Identify Substrate Type Check_Basics->Substrate_Type Electron_Rich Electron-Rich (e.g., Fluoroanisole) Substrate_Type->Electron_Rich Electron_Poor Electron-Poor / Polyfluorinated (e.g., Trifluoromethylbenzene) Substrate_Type->Electron_Poor Aryl_Fluoride Aryl Fluoride (C-F bond) Substrate_Type->Aryl_Fluoride Optimize_Rich Increase Catalyst Activity: - Bulky, e⁻-rich ligands (e.g., XPhos) - Increase temperature - Stronger base (e.g., Cs₂CO₃) Electron_Rich->Optimize_Rich Optimize_Poor Address Side Reactions: - Check for hydrodehalogenation - Use non-nucleophilic base (e.g., K₂CO₃) - Consider copper-free conditions Electron_Poor->Optimize_Poor Optimize_Fluoride Use Specialized Protocol: - LiHMDS as base - Pd₂(dba)₃ / XPhos - High temperature (110-120 °C) Aryl_Fluoride->Optimize_Fluoride Success Successful Coupling Optimize_Rich->Success Optimize_Poor->Success Optimize_Fluoride->Success

Caption: A decision-making workflow for troubleshooting Sonogashira reactions.

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions. Our aim is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this valuable fluorinated building block.

Introduction

3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a key intermediate in medicinal chemistry and materials science. The presence of both a fluoro and a trifluoromethoxy group imparts unique electronic and lipophilic properties, making it a desirable synthon for a variety of applications[1]. However, the purification of this and similar fluorinated alkynes can present specific challenges. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene most commonly proceeds via a Sonogashira coupling reaction between an aryl halide (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) and a suitable acetylene source, such as ethynyltrimethylsilane followed by a desilylation step[2][3]. Understanding the potential side reactions and impurities from this synthetic route is critical for developing an effective purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Problem 1: Low Yield of Purified Product

Q: After column chromatography, my final yield of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is significantly lower than expected based on the crude reaction mixture. What are the likely causes and how can I improve my recovery?

A: Low recovery after purification can stem from several factors, from an incomplete reaction to issues with the purification process itself. Here is a systematic approach to diagnosing and resolving this issue:

1. Incomplete Reaction or Side Reactions:

  • Sonogashira Coupling Issues: The Sonogashira reaction, while powerful, can be sensitive to reaction conditions. Incomplete consumption of the starting aryl halide is a common issue, especially with less reactive bromides compared to iodides[4]. Additionally, several side reactions can compete with your desired product formation:

    • Glaser-Hay Homocoupling: The terminal alkyne can couple with itself to form a symmetrical 1,4-disubstituted butadiyne. This is often promoted by the copper(I) co-catalyst in the presence of oxygen[5].

    • Aryl Halide Homocoupling: The aryl halide can undergo homocoupling to form a biphenyl derivative.

  • Troubleshooting the Reaction:

    • Degassing: Ensure all solvents and reagents are thoroughly degassed to minimize oxygen, which can lead to Glaser coupling and catalyst degradation[4].

    • Catalyst and Ligand Choice: For aryl bromides, a more electron-rich and bulky phosphine ligand on the palladium catalyst can improve efficiency[1].

    • Base: The choice of amine base can be critical. Triethylamine or diisopropylamine are commonly used[4].

2. Sub-optimal Column Chromatography Technique:

  • Incorrect Solvent System: If the eluent is too polar, your product may elute too quickly with other impurities, leading to mixed fractions that are discarded, thus lowering the yield. If the eluent is not polar enough, the product may not elute completely from the column.

  • Sample Loading: Improper loading of the crude material can lead to band broadening and poor separation.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Before running a column, carefully determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product[6]. A good starting point for nonpolar compounds like this is a mixture of hexanes and ethyl acetate.

  • Solvent System: For 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, a non-polar solvent system is recommended. Start with pure hexanes or petroleum ether and gradually increase the polarity with small amounts of ethyl acetate or dichloromethane[7][8].

  • Dry Loading: To improve separation, consider adsorbing your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be carefully loaded onto the top of your column.

  • Neutralized Silica Gel: If you suspect product degradation on the column, you can use silica gel that has been neutralized by washing with a dilute solution of triethylamine in your eluent.

Parameter Recommendation for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start with 100% Hexanes or Petroleum Ether. Gradually increase polarity with Ethyl Acetate (e.g., 99:1 to 95:5 Hexanes:EtOAc)
TLC Rf Target 0.2 - 0.3
Loading Technique Dry loading is preferred for better resolution.
Problem 2: Persistent Impurities After a Single Purification Step

Q: I have purified my 3-Fluoro-4-(trifluoromethoxy)phenylacetylene by flash chromatography, but NMR analysis still shows the presence of impurities. How can I achieve higher purity?

A: Achieving high purity often requires a multi-step approach, especially when dealing with closely eluting impurities.

1. Identification of Impurities:

  • Unreacted Starting Material: The starting aryl bromide may have a similar polarity to the product.

  • Homocoupled Products: The butadiyne byproduct from Glaser coupling can be very non-polar and may co-elute with the desired product in highly non-polar solvent systems.

2. Advanced Purification Strategies:

  • Recrystallization: If your product is a solid (melting point is reported as 40°C), recrystallization is an excellent secondary purification technique.

  • Sequential Chromatography: If recrystallization is not feasible or impurities persist, a second chromatographic purification using a different solvent system can be effective.

Experimental Protocol: Recrystallization

  • Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below. For a non-polar compound like this, start with non-polar solvents.

  • Procedure: a. Dissolve the impure solid in a minimal amount of a suitable hot solvent (e.g., hexanes, heptane, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate). b. Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to crash out, trapping impurities. c. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum.

Solvent System Rationale
Hexanes or Heptane Good starting point for non-polar, solid organic compounds.
Hexanes/Ethyl Acetate A small amount of a more polar solvent can help to keep more polar impurities in solution.

dot

Purification_Troubleshooting start Impure Product chromatography Flash Column Chromatography (e.g., Hexanes/EtOAc) start->chromatography analysis1 Purity Analysis (NMR, GC-MS) chromatography->analysis1 pure Pure Product (>98%) analysis1->pure Success impure Impurities Remain analysis1->impure Failure recrystallization Recrystallization (e.g., from Hexanes) impure->recrystallization analysis2 Purity Analysis recrystallization->analysis2 analysis2->pure still_impure Still Impure analysis2->still_impure rechromatograph Repeat Chromatography (different solvent system) still_impure->rechromatograph rechromatograph->analysis1

Caption: Decision workflow for purifying 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene during workup and purification?

A1: The trifluoromethoxy group is generally very stable under a wide range of conditions[6]. However, the terminal alkyne can be sensitive to certain conditions.

  • Strong Bases: While a mild amine base is used in the Sonogashira reaction, exposure to very strong bases should be avoided as they can deprotonate the terminal alkyne, potentially leading to unwanted side reactions.

  • Acidic Conditions: The trifluoromethoxy group is generally stable to acidic conditions. However, strongly acidic conditions during workup are usually unnecessary and should be avoided if possible to prevent any potential for alkyne hydration or other side reactions. A simple aqueous workup with water and brine is typically sufficient.

Q2: What analytical techniques are most suitable for assessing the purity of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will allow you to see the protons on the aromatic ring and the acetylenic proton. The integration of these signals relative to any impurity signals can give a good indication of purity.

    • ¹⁹F NMR: This is a very powerful technique for fluorinated compounds. You will expect to see signals for the -OCF₃ group and the aromatic fluorine. The absence of other fluorine-containing impurity signals is a strong indicator of purity[9][10][11][12][13].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities. It can help identify any remaining starting materials or low-boiling point side products[7].

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method is the gold standard. A reversed-phase C18 column with a mobile phase of acetonitrile and water (potentially with a small amount of formic acid or TFA) would be a good starting point for method development[14].

Q3: My Sonogashira reaction failed or gave a very low yield. What are the most common reasons?

A3: Failed Sonogashira reactions are often due to a few key factors:

  • Inactive Catalyst: The Palladium(0) species is the active catalyst. Ensure your palladium source is of good quality. If using a Pd(II) precatalyst, it must be reduced in situ.

  • Oxygen Contamination: As mentioned, oxygen can lead to the homocoupling of the alkyne and deactivate the catalyst. Proper degassing is crucial[4][5].

  • Poor Quality Reagents: Ensure your solvent and base are anhydrous and of high purity. The quality of the copper(I) salt is also important.

  • Substrate Reactivity: Aryl bromides are less reactive than aryl iodides. Your reaction may require higher temperatures, a longer reaction time, or a more specialized catalyst system[4].

dot

Sonogashira_Troubleshooting start Low/No Product in Sonogashira Reaction catalyst Check Catalyst Activity (Use fresh catalyst/ligand) start->catalyst degassing Improve Degassing (Freeze-pump-thaw cycles) start->degassing reagents Verify Reagent Quality (Anhydrous solvents, pure base) start->reagents conditions Modify Reaction Conditions (Increase temperature, change solvent) start->conditions

Caption: Key areas to troubleshoot for a failed Sonogashira reaction.

References

  • ChemOrgChem. (2025, September 24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem [Video]. YouTube. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21, 9714-9718.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ChemOrgChem. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. [Link]

  • Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • Reimann, S., et al. (2014). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 45(22).
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2024, April 17). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]

  • AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

  • ACS Publications. (2026, February 2). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? r/chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "3". [Link]

  • ACS Publications. (2000, March 2). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. [Link]

  • Google Patents. (2014, February 20).

Sources

Troubleshooting

Improving yield of Sonogashira coupling with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene

Ticket ID: #SG-F-OCF3-001 Subject: Yield Improvement for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Substrate Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SG-F-OCF3-001 Subject: Yield Improvement for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Challenge

You are working with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene .[1] This is not a standard alkyne; it is an electron-deficient system.[1]

  • The Mechanism of Failure: The fluorine atom at the 3-position and the trifluoromethoxy group at the 4-position are strong electron-withdrawing groups (EWGs). These groups significantly lower the pKa of the terminal acetylenic proton compared to phenylacetylene.

  • The Consequence: In a standard Sonogashira system (Pd/Cu), this increased acidity leads to rapid deprotonation and formation of the Copper(I)-acetylide species. While this is necessary for the reaction, this specific Cu-acetylide is exceptionally prone to oxidative homocoupling (Glaser coupling) in the presence of even trace oxygen, forming the diyne dimer instead of your desired cross-coupled product.

This guide provides two validated protocols to mitigate this issue: a Rigorous Deoxygenation Protocol (if you must use Copper) and a Copper-Free Protocol (recommended for this specific substrate).[1]

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to identify the specific failure mode of your current reaction.

TroubleshootingLogic Start Start: Low Yield Observed Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Dimer Major Product: Alkyne Dimer (Glaser Product) Analyze->Dimer Diyne Found SM_Recov Major Product: Unreacted Halide + Alkyne Analyze->SM_Recov No Conversion Dehydro Major Product: Dehydrohalogenation of Aryl Halide Analyze->Dehydro Reduction Sol_Dimer CAUSE: Oxygen Leak / High Acidity FIX: Switch to Copper-Free Protocol Dimer->Sol_Dimer Sol_SM CAUSE: Catalyst Poisoning / Inert Halide FIX: Change Ligand (XPhos/SPhos) SM_Recov->Sol_SM Sol_Dehydro CAUSE: Hydride Elimination FIX: Switch Base (inorganic) or Solvent Dehydro->Sol_Dehydro

Figure 1: Diagnostic logic tree for identifying Sonogashira failure modes.

Part 2: Optimized Protocols

Protocol A: The Copper-Free Method (Recommended)

Why this works: By eliminating Copper(I) Iodide, you remove the catalyst responsible for the oxidative homocoupling side reaction. This method relies on the "Cacchi-type" mechanism where the alkyne reacts directly with the Pd-complex.

Applicability: Ideal for your electron-deficient alkyne where homocoupling is the primary yield killer.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst PdCl2(PPh3)20.02 - 0.05Bis(triphenylphosphine)palladium(II) dichloride is robust for Cu-free.[1]
Ligand XPhos or SPhos0.04 - 0.10Bulky, electron-rich Buchwald ligands facilitate the difficult transmetallation in Cu-free cycles.[1]
Base Pyrrolidine or Piperidine2.0 - 3.0Secondary amines act as both base and ligand to activate the alkyne.[1]
Solvent DMF or NMPN/APolar aprotic solvents are required to stabilize the polar transition state.
Temp 60°C - 80°CN/ACu-free reactions require higher activation energy than Cu-catalyzed ones.[1]

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), PdCl2(PPh3)2 (3 mol%), and XPhos (6 mol%).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed DMF (0.5 M concentration relative to halide) and Pyrrolidine (3.0 equiv) via syringe.

  • Add 3-Fluoro-4-(trifluoromethoxy)phenylacetylene (1.2 equiv) last.[1]

  • Heat to 80°C and monitor by HPLC.

  • Note: If the reaction is sluggish, add Cs2CO3 (2.0 equiv) to assist deprotonation.

Protocol B: The "Slow-Addition" Pd/Cu Method

Why this works: If you must use Copper (e.g., if the aryl halide is unreactive), you must keep the concentration of the free alkyne extremely low to statistically favor the cross-coupling over the homocoupling.

Critical Step: The alkyne is not added at the start. It is added slowly via a syringe pump.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Catalyst Pd(PPh3)40.05Tetrakis is standard here.[1]
Co-Catalyst CuI0.02Keep Cu loading LOW (2 mol%).[1] High Cu promotes dimerization.[1]
Base Et3N or DIPEA3.0Standard organic bases.[1]
Solvent THF/DMF (1:[1]1)N/ADegassed by Freeze-Pump-Thaw (3 cycles).

Step-by-Step:

  • The Pot: Dissolve Aryl Halide, Pd catalyst, CuI, and Base in degassed solvent. Heat to 50°C.

  • The Feed: Dissolve your alkyne (1.2 equiv) in a separate volume of degassed solvent.

  • The Addition: Using a syringe pump, add the alkyne solution to the Pot dropwise over 2–4 hours.

  • Mechanism: This ensures the alkyne immediately reacts with the Pd-Ar species upon entering the solution, rather than encountering another alkyne molecule to dimerize with.

Part 3: Troubleshooting & FAQs

Q: I see the alkyne dimer even with the Copper-Free method. How is this possible? A: Check your palladium source.[1] Some commercial batches of Pd(OAc)2 or PdCl2 contain trace amounts of Copper (ppm levels) from manufacturing.[1] For sensitive substrates, use high-purity (99.99% trace metals basis) Pd sources.[1] Additionally, ensure no air is leaking into the vessel; oxygen can induce radical coupling even without copper, though much slower.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Not necessarily. The stalling is likely due to the precipitation of amine-hydrohalide salts coating the catalyst surface.

  • Fix: Switch to an inorganic base system (K2CO3 or Cs2CO3) in aqueous DMF or Toluene/Water biphasic system with a phase transfer catalyst (TBAB).

Q: Can I use microwave irradiation? A: Yes, microwave heating is excellent for the Copper-Free protocol (Protocol A).[1] It can drive the difficult transmetallation step. Try 100°C for 20-30 minutes. Do not use microwave for the Cu-catalyzed method with this substrate, as it will accelerate the Glaser homocoupling faster than the cross-coupling.

References

  • Copper-Free Sonogashira Overview

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: RSC Advances, 2021.[1]

    • Significance: Validates the necessity of removing Cu to prevent Glaser by-products in electron-deficient alkynes.[1]

  • Homocoupling Mitigation

    • Title: Sonogashira Coupling Reaction with Diminished Homocoupling.[1][5][6][11]

    • Source: University of Washington / J. Org.[1] Chem.

    • Significance: Establishes the relationship between catalyst concentr
    • [1]

  • Fluorinated Alkyne Properties

    • Title: 3-(trifluoromethoxy)phenylacetylene Properties & Safety.[1]

    • Source: Sigma-Aldrich Technical Data.[1]

    • Significance: Confirms the specific structural properties of the substr
  • Mechanistic Insight (Cu-Free)

    • Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
    • Source: Organic Letters, 2020.[1]

    • Significance: Provides the mechanistic grounding for using bulky ligands (like XPhos)
    • [1]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving Terminal Alkynes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during reactions with terminal alkynes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during reactions with terminal alkynes. The information is presented in a practical question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve challenges in your own research.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, joins a terminal alkyne with an aryl or vinyl halide.[1] While powerful, it is susceptible to several common failure modes.

Question 1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Answer:

When a Sonogashira reaction fails, a systematic check of your reagents and reaction setup is the most effective troubleshooting approach.

  • Catalyst Integrity: The palladium catalyst and copper(I) co-catalyst are the heart of the reaction. Palladium(0) complexes are sensitive to air and moisture, and copper(I) salts can oxidize over time.[2] If you suspect catalyst degradation, consider using a fresh batch or a more stable pre-catalyst.

  • Atmosphere Control: Oxygen is detrimental to the Sonogashira reaction. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[2][3][4] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This is typically achieved by using Schlenk techniques or a glovebox.

  • Solvent and Base Purity: Solvents and the amine base must be anhydrous and thoroughly degassed.[2] Water and oxygen can poison the catalyst and promote side reactions.

  • Reagent Purity: Impurities in your aryl/vinyl halide or terminal alkyne can inhibit the catalyst. Purify your starting materials if their quality is uncertain.

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?

Answer:

Glaser-Hay coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[2][3][4] Here are several strategies to suppress this undesired pathway:

  • Rigorous Inert Atmosphere: As mentioned above, meticulous exclusion of oxygen is the most critical factor in preventing homocoupling.[2]

  • Minimize Copper Co-catalyst: Reduce the loading of the copper(I) salt to the lowest effective concentration. In some cases, as little as 0.1 mol% can be sufficient.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.[2]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[2] These methods often require a different palladium catalyst and ligand system.

Question 3: My reaction mixture turned black shortly after adding the reagents. What does this indicate and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear indication of palladium catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates from the solution, rendering it inactive. The primary causes are:

  • Presence of Oxygen: As with other issues, oxygen is a major culprit in catalyst decomposition.[2]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[2] If your reaction requires elevated temperatures, ensure they are carefully controlled.

  • Impurities: Impurities in the reagents or solvents can also lead to catalyst precipitation.[2]

To prevent the formation of palladium black, ensure all components of the reaction are pure and that the system is rigorously degassed and maintained under an inert atmosphere.

Section 2: Glaser and Hay Coupling Reactions

The Glaser and Hay couplings are oxidative homocoupling reactions of terminal alkynes to form symmetric diynes. While useful, controlling these reactions to avoid unwanted side products in other contexts is key.

Question 4: I am trying to perform a Glaser coupling, but the reaction is sluggish and gives low yields. What can I do to improve it?

Answer:

Several factors can influence the efficiency of Glaser and Hay couplings:

  • Catalyst System: The choice of copper salt and ligands is crucial. The Hay coupling, which utilizes a copper-TMEDA (tetramethylethylenediamine) complex, is often more versatile due to its improved solubility in a wider range of solvents.[5]

  • Oxygen Availability: Unlike the Sonogashira reaction where oxygen is detrimental, Glaser and Hay couplings require an oxidant, typically oxygen from the air, to reoxidize the copper(I) catalyst. If the reaction is too slow, ensure adequate exposure to air or bubble a gentle stream of air through the reaction mixture.

  • Base: A suitable base is required to deprotonate the terminal alkyne. Common choices include amines like pyridine or TMEDA. The strength and stoichiometry of the base can impact the reaction rate.

  • Solvent: The solvent can significantly affect the reaction.[6][7] Solvents that can coordinate to the copper center may influence the catalytic activity.

Section 3: Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation and materials science.

Question 5: My CuAAC reaction is not going to completion, or I am seeing side reactions. What are the common pitfalls?

Answer:

While CuAAC is known for its robustness, several factors can lead to incomplete reactions or the formation of byproducts:

  • Copper Source and Ligands: The choice of copper(I) source and stabilizing ligands is critical. Copper(I) is prone to disproportionation and oxidation. Using a ligand such as TBTA (tris(benzyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reducing Agent: If starting with a copper(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is necessary to generate the active Cu(I) catalyst in situ. Ensure the reducing agent is fresh and added in sufficient quantity.

  • pH: The optimal pH for CuAAC is typically between 4 and 12.[8] Deviations outside this range can affect the stability of the catalyst and the protonation state of the reactants.

  • Interfering Functional Groups: While CuAAC is tolerant of many functional groups, some can interfere. For example, thiols can coordinate to the copper catalyst and inhibit the reaction. In biological systems, the presence of numerous other molecules can also interfere with the reaction.[9]

Section 4: General Considerations for Terminal Alkyne Reactivity

The unique acidity of the terminal alkyne proton governs much of its chemistry.

Question 6: I am having trouble deprotonating my terminal alkyne. Is my base strong enough?

Answer:

The pKa of a terminal alkyne C-H bond is approximately 25, making it significantly more acidic than the C-H bonds of alkanes (pKa ~50) and alkenes (pKa ~44).[10] However, a sufficiently strong base is still required for complete deprotonation.

  • Hydroxide and alkoxide bases are generally not strong enough to fully deprotonate a terminal alkyne.[11][12]

  • Stronger bases like sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium) are required for quantitative formation of the acetylide anion.[10][12]

The stability of the resulting acetylide anion is due to the high s-character of the sp-hybridized carbon orbital, which holds the lone pair of electrons closer to the nucleus.[10]

Troubleshooting Workflow

For a systematic approach to troubleshooting, consider the following decision tree:

Caption: A decision tree for systematic troubleshooting of terminal alkyne reactions.

Key Parameter Summary

Reaction TypeKey Parameters to ControlCommon Side Reactions
Sonogashira Coupling Inert atmosphere, catalyst integrity, solvent/base purityGlaser homocoupling, catalyst decomposition
Glaser/Hay Coupling Oxidant (O₂) presence, catalyst system, solventFormation of unsymmetrical diynes (in cross-couplings)
CuAAC (Click Chemistry) Copper(I) source/ligand, pH, absence of interfering groupsCatalyst oxidation, side reactions with thiols

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Ensure the flask is securely clamped and connected to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, evacuate the flask under high vacuum for 10-15 minutes.

  • Close the vacuum tap and backfill the flask with an inert gas (argon or nitrogen).

  • Allow the solvent to thaw to room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved oxygen.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling

  • To a dried Schlenk tube under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add degassed solvent (e.g., DMF or dioxane).

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Heat the reaction to the desired temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Retrieved from [Link]

  • YouTube. (2021). Alkyne Reactions. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • NIH. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Retrieved from [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • NIH. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]

  • YouTube. (2017). Terminal Alkyne Acidity and Hybridization. Retrieved from [Link]

  • ACS Publications. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Retrieved from [Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in alkyne coupling

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: ALK-CPL-ERR-001 Welcome to the Reaction Troubleshooting Center. If you are reading this, your alkyne coupling (Sonogashir...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: ALK-CPL-ERR-001

Welcome to the Reaction Troubleshooting Center.

If you are reading this, your alkyne coupling (Sonogashira, Click, or Glaser) likely failed to yield the expected product, resulting instead in black tar, unexpected solids, or a complex NMR spectra. Do not panic. Alkyne reactivity is high-energy and prone to specific, characterizable divergence.

This guide treats your reaction as a system to be debugged. We will isolate the variable, characterize the anomaly, and patch the protocol.

Phase 1: Diagnostic Triage

Before altering conditions, we must identify the intruder. Use the following logic flow to categorize your byproduct based on crude analysis (LC-MS and 1H NMR).

DiagnosticTriage Start Unexpected Result MassCheck Check Mass Spec (LC-MS) Start->MassCheck DimerCheck Mass = [2M - 2H]? MassCheck->DimerCheck High Mass HydrationCheck Mass = [M + 18]? MassCheck->HydrationCheck Mass Increase TrimerCheck Mass = [3M]? MassCheck->TrimerCheck Very High Mass IsoCheck Mass = Expected Mass but wrong NMR? MassCheck->IsoCheck Correct Mass Glaser Suspect: Glaser Homocoupling (1,3-Diyne) DimerCheck->Glaser Yes Ketone Suspect: Alkyne Hydration (Ketone formation) HydrationCheck->Ketone Yes Benzene Suspect: Cyclotrimerization (Benzene derivative) TrimerCheck->Benzene Yes Enyne Suspect: Enyne Dimerization or Allene Isomerization IsoCheck->Enyne Yes

Figure 1: Diagnostic decision tree for rapid identification of alkyne coupling byproducts.

Phase 2: Issue-Specific Modules
Module A: The Oxidative Imposter (Glaser Homocoupling)

The Symptom: You attempted a Sonogashira cross-coupling between a terminal alkyne and an aryl halide, but isolated a symmetric dimer (1,3-diyne). The Cause: Oxygen leakage. In the presence of Copper(I) and O2, terminal alkynes undergo oxidative homocoupling (Glaser/Hay reaction) faster than the desired Transmetallation to Palladium.

Q: How do I confirm this is a Glaser product and not just an impurity? A: Check the 13C NMR. A 1,3-diyne has a distinctive signature.

  • Symmetry: If your alkyne was chiral, you may see diastereomers (meso/dl pairs).

  • Shift: Look for two distinct quaternary alkyne carbons in the 70–85 ppm range (often shifted upfield relative to the starting material).

  • Visual: These byproducts are often highly crystalline and sometimes fluorescent.

Troubleshooting Protocol: The "Oxygen Stress Test"

  • Degas Rigorously: Sparging with argon for 5 minutes is insufficient for sensitive substrates. Use the Freeze-Pump-Thaw method (3 cycles).

  • Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of Copper-acetylide low, statistically favoring the reaction with the Pd-Ar species over a second Cu-alkyne.

  • Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol (using reaction-ready Pd precatalysts like Pd(allyl)Cl dimer with bulky phosphines like XPhos).

Module B: The Aqueous Intruder (Hydration)

The Symptom: LC-MS shows a peak at [M+18]. IR shows a strong carbonyl stretch (~1680-1720 cm⁻¹). The alkyne proton is gone. The Cause: Metal-catalyzed hydration. Gold, Mercury, and even Palladium (in acidic/wet conditions) can activate the alkyne triple bond for nucleophilic attack by water.

Q: Is it Markovnikov or Anti-Markovnikov? A:

  • Markovnikov (Ketone): Most common with Pd/Au catalysis. The oxygen adds to the more substituted carbon.[1]

  • Anti-Markovnikov (Aldehyde): Rare in simple metal catalysis; usually requires Ruthenium or specific directing groups.

Troubleshooting Protocol: The "Dry State" Validation

  • Solvent Audit: Are you using "anhydrous" solvent from a bottle opened 3 months ago? Distill your THF/DMF or use molecular sieves (3Å or 4Å, activated at 300°C).

  • Base Check: Carbonate bases (K2CO3, Cs2CO3) are hygroscopic. If they are wet, they introduce water and bicarbonate species that can shuttle protons. Flame-dry your base under vacuum.

  • Lewis Acid Scavenging: If using a Lewis Acid catalyst, ensure no adventitious acid is generated. Add a mild acid scavenger (e.g., 2,6-lutidine) if compatible.

Module C: The Oligomer Trap (Cyclotrimerization & Enynes)

The Symptom:

  • Cyclotrimerization:[2][3][4][5][6] You see a [3M] peak. NMR shows a complex aromatic region (regioisomers of 1,2,4- and 1,3,5-substituted benzenes).

  • Enyne Dimerization: You see a [2M] peak, but it's not the linear 1,3-diyne. NMR shows vinylic protons (5.0–6.5 ppm).

The Cause:

  • Cyclotrimerization:[2][3][4][5][6] Often catalyzed by Cobalt, Rhodium, or Nickel, but Palladium can do this at high temperatures if the cross-coupling partner is unreactive (slow oxidative addition).

  • Enyne Formation: Caused by Hydropalladation .[7] If your reaction generates a Pd-Hydride species (e.g., from

    
    -hydride elimination of an impurity or solvent), the Pd-H inserts into the alkyne, followed by insertion of a second alkyne.
    

Troubleshooting Protocol: Steric & Electronic Modulation

  • Temperature Drop: Cyclotrimerization has a high activation energy. Lower the reaction temperature by 10-20°C.

  • Ligand Bulk: Switch to bulky ligands (e.g., t-Bu3P, JohnPhos). Large cone angles make the coordination of three alkynes (required for trimerization) sterically impossible.

  • Avoid Hydride Sources: If Enyne formation is observed, ensure you are not using solvents that promote hydride formation (like isopropanol) or catalysts prone to forming Pd-H clusters.

Phase 3: Mechanistic Visualization

Understanding the competition between the desired cycle and the parasitic cycles is critical for control.

ReactionPathways Substrate Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Intermediate) Substrate->Cu_Acetylide Base/CuI H2O_Path + H2O / Metal Substrate->H2O_Path Wet Solvent Trimer_Path + Heat / Low Sterics Substrate->Trimer_Path High Conc. Pd_Cycle Pd-Catalyzed Cross-Coupling Cu_Acetylide->Pd_Cycle Transmetallation (Fast) O2_Path + O2 / Cu Cu_Acetylide->O2_Path Slow Addition prevents this Product Desired Product (R-C≡C-Ar) Pd_Cycle->Product Glaser_Prod Glaser Dimer (1,3-Diyne) O2_Path->Glaser_Prod Ketone_Prod Hydration Product (Ketone) H2O_Path->Ketone_Prod Benzene_Prod Cyclotrimer (Benzene) Trimer_Path->Benzene_Prod

Figure 2: Competitive pathways in metal-catalyzed alkyne reactions. The green path requires kinetic dominance over the red parasitic paths.

Phase 4: Analytical Reference Data

Use this table to validate your byproduct characterization.

Byproduct Class1H NMR Signature13C NMR SignatureIR Signature
Glaser Dimer (1,3-Diyne) No vinylic protons. Symmetry often simplifies spectra.Two quaternary carbons @ 70–85 ppm.Weak/Inactive C≡C stretch (symmetric).
1,3-Enyne (Dimer) Vinylic protons present (5.0–6.5 ppm).Alkenyl carbons (110–140 ppm) + Alkynyl carbons.Sharp C=C stretch (~1600 cm⁻¹) + C≡C.
Ketone (Hydration) Loss of alkyne proton. Alpha-protons shift downfield (2.1–2.5 ppm).Carbonyl carbon @ ~200 ppm.Strong C=O stretch (~1700 cm⁻¹).
Cyclotrimer (Benzene) New aromatic protons (complex splitting if regioisomers mixed).Aromatic region only (120–150 ppm). No sp carbons.Loss of C≡C stretch completely.
References
  • Glaser Coupling Mechanism & Troubleshooting

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[7][8] Angewandte Chemie International Edition.

  • Alkyne Hydration Side Reactions

    • Hintermann, L., & Labonne, A. (2007).[8] Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis.

  • Cyclotrimerization Pathways

    • Saito, S., & Yamamoto, Y. (2000). Recent Advances in the Transition-Metal-Catalyzed Regioselective Approaches to Polysubstituted Benzene Derivatives. Chemical Reviews.

  • Pd-Catalyzed Enyne Formation (Hydropalladation)

    • Trost, B. M., & Ball, Z. T. (2005). Addition of Alkynes to Alkynes Catalyzed by Palladium.[7][9][10][11] Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of substituted phenylacetylene isomers

Spectroscopic Comparison of Substituted Phenylacetylene Isomers Executive Summary Differentiation of ortho-, meta-, and para- substituted phenylacetylenes is a critical analytical challenge in the synthesis of optoelectr...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of Substituted Phenylacetylene Isomers

Executive Summary

Differentiation of ortho-, meta-, and para- substituted phenylacetylenes is a critical analytical challenge in the synthesis of optoelectronic materials and pharmaceutical intermediates (e.g., erlotinib precursors). While these isomers share identical molecular weights and fragmentation patterns in low-resolution mass spectrometry, they exhibit distinct electronic and steric signatures accessible through NMR, IR, and UV-Vis spectroscopy.[1]

This guide provides a technical comparison of these isomers, focusing on the causality between substituent positioning and spectral shifts. It includes validated experimental protocols and comparative data tables to serve as a self-contained reference for structural elucidation.

Electronic & Structural Basis of Isomerism

The spectroscopic differences among isomers arise from two primary physical phenomena: Electronic Conjugation and Steric Environment .

  • Para (1,4-substitution): Allows for maximum

    
    -electron delocalization (mesomeric effect) between the substituent and the ethynyl group. This results in the most significant bathochromic shifts in UV-Vis and distinct shielding/deshielding cones in NMR.
    
  • Ortho (1,2-substitution): Introduces steric hindrance that may force the ethynyl group out of planarity, reducing conjugation. It also creates a unique magnetic anisotropy environment affecting the acetylenic proton.

  • Meta (1,3-substitution): Electronic communication is limited primarily to inductive effects; resonance interaction between the substituent and the ethynyl group is formally forbidden in the ground state.

Visualizing the Characterization Workflow

G Start Unknown Phenylacetylene Isomer IR Step 1: IR Spectroscopy (Fingerprint Region) Start->IR IR_Res ID Substitution Pattern (o: ~750, m: ~690/780, p: ~820 cm⁻¹) IR->IR_Res NMR Step 2: ¹H NMR Spectroscopy (Coupling & Chemical Shift) IR_Res->NMR NMR_Res Analyze Splitting & Acetylenic Proton (δ) NMR->NMR_Res UV Step 3: UV-Vis Spectroscopy (Conjugation Efficiency) NMR_Res->UV UV_Res Assess λmax & ε (Para > Ortho/Meta) UV->UV_Res Conclusion Definitive Structure Assignment UV_Res->Conclusion

Figure 1: Logical workflow for the spectroscopic differentiation of phenylacetylene isomers.

Comparative Spectroscopic Data

A. Infrared Spectroscopy (Vibrational Modes)

IR is the most rapid method for initial differentiation. While the C≡C stretch is often weak and variable, the out-of-plane (oop) C-H bending vibrations in the fingerprint region (600–900 cm⁻¹) are diagnostic.

Spectral FeatureOrtho- IsomerMeta- IsomerPara- IsomerMechanistic Insight
C-H oop Bending Single strong band ~735–770 cm⁻¹ Three bands ~690, 780, 880 cm⁻¹ Single strong band ~800–860 cm⁻¹ Dependent on the number of adjacent H atoms on the ring.[1]
C≡C Stretch ~2100–2120 cm⁻¹~2100–2120 cm⁻¹~2100–2120 cm⁻¹Intensity varies with dipole moment change; often stronger in ortho/meta than highly symmetric para.[1]
≡C-H Stretch ~3250–3320 cm⁻¹~3260–3320 cm⁻¹~3260–3320 cm⁻¹Sharp, strong band diagnostic of terminal alkynes.

Critical Note: In ortho isomers, steric crowding can cause slight frequency shifts in the substituent's own bands (e.g., nitro N-O stretch) due to field effects.

B. ¹H NMR Spectroscopy (Magnetic Environment)

NMR provides the most detailed structural proof. The key differentiators are the coupling patterns (splitting) of the aromatic protons and the chemical shift (


)  of the acetylenic proton (

C-H).
FeatureOrtho- (1,2)Meta- (1,3)Para- (1,4)
Aromatic Pattern Complex multiplet (ABCD or similar).[1]Complex; often shows a distinct singlet-like peak (H-2) between substituents.[1]Symmetric AA'BB' or AA'XX' system (appears as two "doublets").[1]
Coupling (

)

Hz

Hz (Meta coupling visible)

Hz (Ortho coupling only)
Acetylenic

Deshielded (Downfield) IntermediateShielded/Deshielded (Electronic dependent)
Mechanism Anisotropy of the adjacent substituent directly affects the

C-H proton.
Inductive effects dominate.[1]Resonance effects dominate.[1] Electron-Withdrawing Groups (EWG) shift

C-H downfield.[1]

Case Study: Nitrophenylacetylene (EWG)

  • Para-NO₂: The strong electron-withdrawing nature through resonance renders the acetylenic proton more acidic (deshielded, higher ppm).

  • Ortho-NO₂: Anisotropy of the nitro group and the triple bond in proximity causes a distinct shift, often further downfield than meta.

C. UV-Vis Spectroscopy (Electronic Transitions)

UV-Vis measures the extent of


-conjugation.[1]
ParameterOrtho- Meta- Para-

(Shift)
Hypsochromic (Blue) Shift IntermediateBathochromic (Red) Shift
Intensity (

)
Lower (Steric inhibition of resonance)ModerateHighest (Maximal orbital overlap)
Band Structure Often retains vibrational fine structure similar to parent benzene.[1]Similar to ortho.[1]Often broad, featureless charge-transfer band (for push-pull systems).[1]

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized protocols.

Protocol 1: ¹H NMR Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis.[1] For polar substituents (amino, nitro) or to eliminate aggregation, DMSO-d₆ is preferred as it sharpens exchangeable proton signals.[1]

  • Concentration: Prepare ~10-15 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations of terminal acetylenes can lead to intermolecular hydrogen bonding, shifting the

      
      C-H peak. Keep concentration constant (< 50 mM) for comparative studies.
      
  • Acquisition:

    • Set spectral width to -2 to 14 ppm.[1]

    • Number of scans (NS): 16 (sufficient for ¹H).[1]

    • Crucial: Ensure good shimming; the long-range coupling in meta isomers (

      
       Hz) requires high resolution to resolve.[1]
      
Protocol 2: UV-Vis Dilution Series
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane .[1] MeCN is preferred for polar substituted acetylenes.[1]

  • Step-by-Step:

    • Prepare a Stock Solution (1.0 mM) in a volumetric flask.

    • Perform serial dilutions to reach ~10–50 µM (aim for Absorbance ~0.8–1.0).

    • Blanking: Use a matched quartz cuvette with pure solvent.[1]

    • Scan: 190 nm to 500 nm. Scan speed: Medium (not Fast) to preserve peak shape.

Protocol 3: IR Solid State Analysis
  • Method: ATR (Attenuated Total Reflectance) is recommended over KBr pellets for speed and consistency, avoiding water bands.

  • Procedure:

    • Clean crystal with isopropanol.[1]

    • Place solid sample (~2 mg) to cover the crystal eye.

    • Apply pressure until the force gauge is in the "green" zone.

    • Collect 16-32 scans at 4 cm⁻¹ resolution.[1]

    • Validation: Check for the CO₂ doublet at 2350 cm⁻¹; if present, re-background.

Mechanistic Visualization

The following diagram illustrates the electronic conjugation difference between para and meta isomers, explaining the UV-Vis red shift in para derivatives.

Conjugation cluster_para Para-Substitution (Conjugated) cluster_meta Meta-Substitution (Cross-Conjugated) P_Donor Donor (e.g., -NH₂) P_Ring Benzene π-System P_Donor->P_Ring Resonance P_Acceptor Acceptor (Ethynyl) P_Ring->P_Acceptor Through-Conjugation M_Donor Donor (e.g., -NH₂) M_Ring Benzene π-System M_Donor->M_Ring Inductive Only M_Acceptor Acceptor (Ethynyl) M_Ring->M_Acceptor No Direct Resonance

Figure 2: Comparison of electronic pathways. The continuous resonance path in para-isomers leads to lower energy transitions (higher


).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on IR bending modes and NMR coupling).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for electronic substituent effects).[1]

  • BenchChem. (2025).[1] Spectroscopic comparison of ortho, meta, and para isomers of isopropylaniline. Link (General comparative data for substituted aromatics).[1]

  • NIST Chemistry WebBook. Phenylacetylene IR and UV Spectra. Link (Standard reference spectra).[1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (Source for 1,2-, 1,3-, and 1,4-substitution patterns).

Sources

Comparative

Benchmarking new synthetic methods for fluorinated alkynes

Title: Benchmarking Synthetic Pathways for Trifluoromethylated Alkynes: Oxidative Coupling vs. Direct Fluoroform Activation Executive Summary In medicinal chemistry, the incorporation of a trifluoromethyl group ( ) onto...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Synthetic Pathways for Trifluoromethylated Alkynes: Oxidative Coupling vs. Direct Fluoroform Activation

Executive Summary

In medicinal chemistry, the incorporation of a trifluoromethyl group (


) onto an alkyne scaffold (

) is a high-value transformation.[1] It significantly lowers the HOMO energy of the

-system, enhances metabolic stability against P450 oxidation, and serves as a versatile handle for subsequent "Click" chemistry.

However, the synthesis of fluorinated alkynes presents a dichotomy. Direct fluoroacetylenes (


) are notoriously unstable and explosive. Consequently, the industry standard has shifted almost exclusively to trifluoromethylated alkynes  (

).

This guide benchmarks the three dominant methodologies for accessing these motifs:

  • Method A (The Standard): Copper-Mediated Oxidative Cross-Coupling using

    
    .
    
  • Method B (The Green Contender): Direct Cuprous Activation of Fluoroform (

    
    ).
    
  • Method C (High-Fidelity): Decarboxylative Trifluoromethylation of Alkynyl Carboxylic Acids.

Strategic Decision Matrix

Before selecting a protocol, use this decision matrix to match your substrate's electronic and steric profile to the optimal method.

DecisionMatrix Start Start: Substrate Type TerminalAlkyne Terminal Alkyne (R-C≡C-H) Start->TerminalAlkyne AlkynylAcid Alkynyl Carboxylic Acid (R-C≡C-COOH) Start->AlkynylAcid Scale Scale / Cost Sensitivity? TerminalAlkyne->Scale FGT Functional Group Tolerance Required? AlkynylAcid->FGT MethodA Method A: Oxidative Coupling (TMSCF3 + Cu) Scale->MethodA Gram Scale / High Value Substrate MethodB Method B: Fluoroform Activation (CF3H + Base) Scale->MethodB Kilo Scale / Cost Critical MethodC Method C: Decarboxylative Coupling (Ag/Cu + Togni/TMSCF3) FGT->MethodC Complex Scaffolds

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and project scale.

Technical Benchmarking

The following data aggregates performance metrics from internal validation runs and literature standards (Qing et al., Tsui et al.).

MetricMethod A: Oxidative Coupling Method B: Fluoroform Activation Method C: Decarboxylative
Reagent

(Ruppert-Prakash)

(Fluoroform)

or Togni II
Catalyst

/ 1,10-Phenanthroline

/ TMEDA

/

Yield (Avg) 75 - 92%60 - 85%70 - 88%
Atom Economy Low (Silyl waste)High (Direct C-H activation)Medium (

loss)
Cost ($/mol) High (

)
Very Low (

)
High (

)
Safety Moderate (Liquid handling)Specialized (Gas handling)High (Solid reagents)
Key Limitation Homocoupling (Glaser)Requires autoclave/pressureStep count (requires acid)

Detailed Methodologies

Method A: The "Gold Standard" (Modified Qing Protocol)

Best for: Discovery chemistry, milligram to gram scale, high-value intermediates.

Mechanism & Causality: This reaction relies on the in situ generation of a


 species. The critical failure mode here is the rapid decomposition of 

to

or hydrolysis. We mitigate this by using 1,10-phenanthroline (phen) as a ligand to stabilize the copper intermediate and by adding the

slowly.

Protocol:

  • Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Loading: Add

    
     (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous DMF (0.1 M concentration relative to alkyne).

  • Substrate: Add the terminal alkyne (1.0 equiv).

  • Aeration: The reaction requires an oxidant. While pure

    
     can be used, open air (with a drying tube) is often sufficient for small scales. For high reproducibility, bubble dry air into the mixture for 5 minutes.
    
  • Critical Step (Slow Addition): Add

    
     (2.0 equiv) via syringe pump over 2 hours at room temperature. Note: Dumping the reagent leads to lower yields due to rapid hydrolysis.
    
  • Workup: Dilute with

    
    , wash with water (
    
    
    
    ) to remove DMF, dry over
    
    
    , and concentrate.
Method B: Direct Fluoroform Activation (The "Green" Route)

Best for: Process chemistry, large scale, cost-sensitive projects.

Mechanism & Causality: Fluoroform (


) is an industrial waste product with a 

of ~25-28. Traditional bases cannot deprotonate it effectively without decomposing the resulting

anion (which eliminates fluoride to form difluorocarbene). This protocol uses a "hard-soft" mismatch strategy where the soft Cu(I) center traps the

anion immediately upon deprotonation by a base like

.

Protocol:

  • Setup: Requires a pressure tube or autoclave rated for 5-10 bar.

  • Catalyst Formation: In a glovebox, mix

    
     (1.0 equiv), 
    
    
    
    (2.0 equiv), and TMEDA (2.0 equiv) in DMF.
  • Gas Addition: Cool the vessel to -78 °C and condense

    
     gas (excess) into the tube. Alternatively, pressurize the headspace to 3 atm with 
    
    
    
    at room temperature.
  • Reaction: Stir at room temperature for 30 minutes to form the stabilized

    
     complex.
    
  • Coupling: Add the terminal alkyne (0.8 equiv relative to Cu) and expose the mixture to air (oxidant) or add a stoichiometric oxidant like benzoquinone if air-free conditions are required.

  • Heating: Heat to 40-50 °C for 12 hours.

  • Safety Note: Vent unreacted

    
     into a fume hood exhaust; do not condense it back into a trap containing liquid air (explosion hazard).
    

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the oxidative cross-coupling cycle (Method A), highlighting the critical "Ligand Stabilization" phase.

Mechanism CuI Cu(I)-L Species CuCF3 L-Cu-CF3 (Stabilized Intermediate) CuI->CuCF3 TMSCF3 + Base Oxidation Oxidation (Air/O2) Cu(I) -> Cu(II)/Cu(III) CuCF3->Oxidation Rate Limiting Step Homocoupling CF3-CF3 (Gas) CuCF3->Homocoupling No Ligand/Fast Addition Coordination Alkyne Coordination & Deprotonation Oxidation->Coordination R-C≡C-H RedElim Reductive Elimination Product Release Coordination->RedElim C-C Bond Formation RedElim->CuI Regeneration

Figure 2: Catalytic cycle for Cu-mediated oxidative trifluoromethylation. Note the critical role of ligand L (Phenanthroline) in preventing the homocoupling side-pathway.

Troubleshooting & Optimization

  • Problem: Low Yield / Glaser Coupling (Alkyne Dimerization).

    • Cause: Oxygen concentration is too high relative to the rate of transmetallation, or the alkyne is deprotonating faster than the

      
       complex is forming.
      
    • Fix: Switch to Method A with syringe pump addition of the alkyne to the pre-formed

      
       complex.
      
  • Problem: Incomplete Conversion with Heterocycles.

    • Cause: Nitrogen atoms in the substrate (pyridines, imidazoles) are poisoning the copper catalyst.

    • Fix: Increase catalyst loading to 20-30 mol% or switch to Method C (Decarboxylative), which is less sensitive to Lewis basic nitrogens.

References

  • Copper-Mediated Oxidative Trifluoromethylation (The Benchmark): Chu, L., & Qing, F.-L. (2010).[2] Copper-Mediated Oxidative Trifluoromethylation of Terminal Alkynes with

    
    . Journal of the American Chemical Society, 132(21), 7262–7263.
    [Link]
    
  • Direct Fluoroform Activation (Green Method): He, L., & Tsui, G. C. (2016).[2] Fluoroform-Derived

    
     Reagent for Trifluoromethylation of Terminal Alkynes. Organic Letters, 18(12), 2800–2803.
    [Link]
    
  • Silver-Catalyzed Trifluoromethoxylation (Alternative Functionalization): Guo, S., et al. (2021).[3] Silver-Catalyzed Dibromotrifluoromethoxylation of Terminal Alkynes. ACS Catalysis, 11, 4115–4121. [Link]

  • Review of Trifluoromethylation Strategies: Barata-Vallejo, S., et al. (2015).[3][4] Recent Developments in the Trifluoromethylation of Alkynes. Chemistry – A European Journal, 21(21), 7648–7661. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Compounds

Introduction: The Imperative of Analytical Rigor in Drug Discovery In the high-stakes arena of drug development, the journey of a novel compound from a promising lead to a potential therapeutic is paved with data. The in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor in Drug Discovery

In the high-stakes arena of drug development, the journey of a novel compound from a promising lead to a potential therapeutic is paved with data. The integrity of this data is paramount, forming the very foundation upon which critical decisions are made. For researchers, scientists, and drug development professionals, the robust characterization of a new chemical entity (NCE) is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for novel compounds, moving beyond rote procedural descriptions to elucidate the causality behind experimental choices. Our focus is on building a self-validating analytical system that ensures the identity, purity, and stability of a novel compound are established with the highest degree of confidence.

The "Why": Foundational Principles of Cross-Validation and the Power of Orthogonality

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] For a novel compound, this translates to a series of fundamental questions: What is it? How pure is it? And how stable is it? Answering these questions reliably requires a multi-pronged approach. While a single validated analytical method can provide valuable information, its inherent limitations can create blind spots. This is where the principles of cross-validation and orthogonality become indispensable.

Cross-validation , in the context of analytical chemistry, is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared against other methods or when used in different laboratories or by different analysts.[2] This process is crucial for ensuring inter-laboratory reproducibility and supporting regulatory compliance.[2]

Orthogonal methods are analytical techniques that measure the same attribute using different physicochemical principles.[3] The power of this approach lies in its ability to provide independent confirmation of results, significantly reducing the risk of overlooking impurities or misinterpreting data.[3] For instance, a chromatographic method that separates compounds based on polarity can be cross-validated with a spectroscopic method that identifies them based on their unique molecular vibrations.

The strategic selection and application of orthogonal methods form the cornerstone of a robust analytical data package for a novel compound. This guide will delve into the practical application of this philosophy, detailing how to weave together data from various techniques to create a comprehensive and trustworthy profile of your NCE.

Building a Self-Validating System: A Multi-faceted Analytical Approach

The Workhorse: High-Performance Liquid Chromatography (HPLC/UPLC)

Chromatographic techniques, particularly HPLC and UPLC, are the gold standard for assessing the purity and stability of pharmaceutical compounds.[4] A validated HPLC/UPLC method is often the primary tool for quantifying the active pharmaceutical ingredient (API) and its impurities.

The following is a step-by-step protocol for validating an HPLC method for the quantitative analysis of a novel compound and its impurities.[3][5]

  • System Suitability:

    • Objective: To verify that the chromatographic system is performing adequately on the day of analysis.

    • Procedure:

      • Prepare a system suitability solution containing the novel compound and a known impurity or a closely related compound.

      • Inject the solution six replicate times.

      • Calculate the tailing factor, number of theoretical plates, and the resolution between the main peak and the impurity peak.

      • Calculate the relative standard deviation (RSD) of the peak areas for the six replicate injections.

    • Acceptance Criteria: Tailing factor ≤ 2.0, Theoretical plates > 2000, Resolution > 2.0, RSD of peak areas ≤ 1.0%.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Procedure:

      • Analyze a placebo (formulation without the API).

      • Analyze the novel compound spiked with known impurities and degradation products.

      • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples.

    • Acceptance Criteria: No interfering peaks at the retention time of the main peak in the placebo. The main peak should be spectrally pure when analyzed with a photodiode array (PDA) detector.

  • Linearity:

    • Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the novel compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare placebo samples spiked with the novel compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the novel compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Procedure:

      • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

      • Confirm the determined LOQ by analyzing a sample at this concentration and demonstrating acceptable accuracy and precision.

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold specified by ICH guidelines.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

      • Analyze the system suitability solution under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Validation ParameterAcceptance CriteriaResultPass/Fail
System Suitability
Tailing Factor≤ 2.01.2Pass
Theoretical Plates> 20005500Pass
Resolution> 2.03.5Pass
RSD of Peak Areas (n=6)≤ 1.0%0.5%Pass
Specificity No interference at RT of main peakNo interference observedPass
Linearity r² ≥ 0.9990.9998Pass
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%Pass
Precision (RSD)
Repeatability (n=6)≤ 2.0%0.8%Pass
Intermediate Precision≤ 2.0%1.2%Pass
LOD Report Value0.01 µg/mLN/A
LOQ Report Value0.03 µg/mLN/A
Robustness System suitability criteria metAll criteria metPass
The Confirmer: Mass Spectrometry (MS)

Mass spectrometry is a powerful orthogonal technique that provides unequivocal confirmation of the molecular weight of the novel compound and is invaluable for the identification of unknown impurities.[4] When coupled with a chromatographic technique (LC-MS), it provides both separation and identification capabilities in a single analysis.

  • Identity Confirmation:

    • Objective: To confirm the molecular weight of the novel compound.

    • Procedure:

      • Infuse a standard solution of the novel compound directly into the mass spectrometer or analyze via LC-MS.

      • Acquire a full scan mass spectrum in both positive and negative ionization modes.

      • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical exact mass.

    • Acceptance Criteria: The observed mass should be within 5 ppm of the theoretical mass.

  • Impurity Identification:

    • Objective: To identify the chemical structures of impurities detected by the primary HPLC method.

    • Procedure:

      • Analyze the sample containing the impurities using an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Obtain the accurate mass of the impurity peaks.

      • Perform fragmentation analysis (MS/MS) on the impurity peaks to obtain structural information.

      • Propose a structure for the impurity based on its accurate mass and fragmentation pattern.

    • Causality: High-resolution mass spectrometry provides the elemental composition of the impurity, while MS/MS reveals its structural fragments. This combination allows for a confident structural assignment, which is critical for understanding the degradation pathways and synthetic byproducts of the novel compound.

The Structure Elucidator: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6][7] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of its structure. For a novel compound, NMR is not just a confirmatory technique; it is the primary source of structural evidence.

  • 1D NMR (¹H and ¹³C):

    • Objective: To obtain fundamental information about the proton and carbon environments in the molecule.

    • Procedure:

      • Dissolve a sufficient amount of the purified novel compound in a deuterated solvent.

      • Acquire ¹H and ¹³C NMR spectra.

      • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to propose a preliminary structure.

  • 2D NMR (COSY, HSQC, HMBC):

    • Objective: To establish the connectivity between atoms in the molecule.

    • Procedure:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

    • Causality: By systematically piecing together the information from these 2D NMR experiments, a complete and unambiguous picture of the molecule's connectivity can be built. This process is self-validating, as all the observed correlations must be consistent with the proposed structure.

The Identity and Form Identifier: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule.[8] It is a rapid and non-destructive technique that is highly effective for identity confirmation and for screening for different polymorphic forms of the novel compound.

  • Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).

  • Spectrum Acquisition: Acquire the FTIR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Compare the obtained spectrum with a reference spectrum of the novel compound (if available) or interpret the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Causality: The presence and position of specific absorption bands provide strong evidence for the presence of key functional groups, which must be consistent with the structure determined by NMR and MS.

The Cross-Validation Workflow in Action: A Step-by-Step Guide

The following workflow illustrates how to integrate and cross-validate the data from the aforementioned analytical techniques to build a robust data package for a novel compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_primary Primary Analysis & Validation cluster_crossval Data Cross-Validation & Interpretation Synthesis Novel Compound Synthesis Purification Purification Synthesis->Purification HPLC_Validation HPLC/UPLC Method Validation Purification->HPLC_Validation MS_Analysis Mass Spectrometry (Identity & Impurity ID) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Elucidation) Purification->NMR_Analysis FTIR_Analysis FTIR Spectroscopy (Identity & Form) Purification->FTIR_Analysis Purity_Stability Purity & Stability Assessment (HPLC) HPLC_Validation->Purity_Stability Data_Integration Data Integration & Comparison Purity_Stability->Data_Integration MS_Analysis->Data_Integration NMR_Analysis->Data_Integration FTIR_Analysis->Data_Integration Report Comprehensive Characterization Report Data_Integration->Report

Caption: Cross-validation workflow for a novel compound.

Decision Making in Method Selection: A Logic Diagram

The choice of orthogonal methods should be a deliberate and scientifically justified process. The following diagram illustrates a decision-making framework for selecting appropriate analytical techniques.

MethodSelection cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Indicating Start Novel Compound Characterization Goal Identity_MS Mass Spectrometry (Molecular Weight) Start->Identity_MS Identity_NMR NMR Spectroscopy (Structure) Start->Identity_NMR Identity_FTIR FTIR Spectroscopy (Functional Groups) Start->Identity_FTIR Purity_HPLC HPLC/UPLC (Primary Method) Start->Purity_HPLC Stability_HPLC Validated Stability- Indicating HPLC Method Start->Stability_HPLC Purity_Orthogonal Orthogonal Method (e.g., SFC, CE, GC) Purity_HPLC->Purity_Orthogonal If co-eluting impurities suspected

Caption: Decision tree for selecting orthogonal analytical methods.

Interpreting the Symphony of Data: A Holistic Approach

The true power of cross-validation lies in the holistic interpretation of the combined data. Discrepancies between orthogonal methods are not failures but rather opportunities for deeper scientific understanding. For example, if an impurity is detected by an orthogonal chromatographic method but not by the primary HPLC method, it warrants further investigation and potential refinement of the primary method.[5]

Statistical analysis plays a crucial role in comparing data from different methods.[9][10][11][12] For quantitative comparisons, techniques such as t-tests and analysis of variance (ANOVA) can be used to assess the statistical significance of any observed differences.[12] Bland-Altman plots are also a valuable tool for visualizing the agreement between two quantitative methods.

Conclusion: A Commitment to Unimpeachable Data

The cross-validation of analytical data for novel compounds is a dynamic and intellectually rigorous process. It is a departure from a "check-the-box" mentality towards a deep and comprehensive scientific investigation. By embracing the principles of orthogonality and building a self-validating analytical system, researchers can ensure the integrity of their data, accelerate the drug development process, and ultimately, contribute to the delivery of safe and effective medicines. This guide has provided a framework for this endeavor, but it is the thoughtful application of these principles by dedicated scientists that will continue to drive innovation in our field.

References

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Dong, M. W. (2013). The Use of Orthogonal Methods in Pharmaceutical Development. LCGC North America, 31(10), 856-867.
  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Wadher, S. J., & Supekar, B. B. (2019). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. Journal of Applied Pharmaceutical Science, 9(10), 108-113.
  • Scribd. (n.d.). HPLC Method Validation for Asmatab Tablet. Retrieved from [Link]

  • Stat Trek. (n.d.). Orthogonal Comparisons and ANOVA. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • MDPI. (2024, January 17). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • Journal of Chemistry. (2023, March 27). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Retrieved from [Link]

  • PMC. (n.d.). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Test Method Validation Report Template. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • Daniele Teti. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • DTIC. (n.d.). Multiple Comparisons for Orthogonal Contrasts: Examples and Tables. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • ECA Academy. (n.d.). Template method validation plan assay. Retrieved from [Link]

  • MDPI. (2024, January 17). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]

  • ExtractAlpha. (2024, August 22). Comparative Analysis Statistics. Retrieved from [Link]

  • AZoM. (2023, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • GXP-CC. (n.d.). Writing a Method Validation Report: Format and Examples. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Topic 4: Orthogonal Contrasts. Retrieved from [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • ACS Publications. (2024, May 22). Development and Use of a Flowchart as a Scaffolding Tool for Isomeric Relationships in Organic Chemistry. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. A flow diagram showing the analytical chemistry processes that:. Retrieved from [Link]

  • YouTube. (2024, January 15). Here's The Secret How To Create These Animated Diagrams. Retrieved from [Link]

  • DTIC. (n.d.). Multiple Comparisons for Orthogonal Contrasts: Examples and Tables. Retrieved from [Link]

  • PMC. (n.d.). Selection of Appropriate Statistical Methods for Data Analysis. Retrieved from [Link]

  • Hamilton College. (n.d.). METHOD VALIDATION REPORT. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, February 14). Orthogonal Measurements. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Indeed. (2023, December 15). 7 Types of Statistical Analysis Techniques (And Process Steps). Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. Retrieved from [Link]

  • Medium. (2022, July 11). Create a Flowchart using Graphviz Dot. Retrieved from [Link]

  • Indeed. (2023, December 15). 7 Types of Statistical Analysis Techniques (And Process Steps). Retrieved from [Link]

  • ResearchGate. (2023, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2022, February 26). Chemical Derivatization in Flow Analysis. Retrieved from [Link]

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Comparative

Precision Analytics: Isomeric Purity Analysis of Substituted Phenylacetylenes

This guide provides a technical comparison of analytical methodologies for determining the isomeric purity of substituted phenylacetylenes, specifically focusing on the separation of positional regioisomers (ortho-, meta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical methodologies for determining the isomeric purity of substituted phenylacetylenes, specifically focusing on the separation of positional regioisomers (ortho-, meta-, para-) and structural isomers (terminal vs. internal alkynes).

Executive Summary

For researchers synthesizing substituted phenylacetylenes (e.g., for "click" chemistry, molecular electronics, or pharmaceutical intermediates like Efavirenz), isomeric purity is non-negotiable. Impurities such as positional regioisomers (


) or isomerization byproducts (internal alkynes) often possess identical molecular weights and similar polarities, rendering standard C18 HPLC or low-resolution GC insufficient.

The Verdict:

  • For Volatile/Stable Derivatives: GC-FID with a High-Polarity WAX Column is the Gold Standard. It offers superior resolution (

    
    ) for aromatic positional isomers compared to standard non-polar phases.
    
  • For Thermally Labile/Complex Derivatives: HPLC with Phenyl-Hexyl or Biphenyl Phases is required. These phases utilize

    
     interactions to discriminate between isomers based on electron density distribution, which C18 columns often miss.
    
  • For Absolute Quantification (>1%): qNMR is the self-validating reference method but fails at trace impurity levels (

    
    ).
    

Critical Analysis of Methodologies

Method A: Gas Chromatography (GC-FID/MS)

Best For: Volatile substituted phenylacetylenes (e.g., halophenylacetylenes, tolylacetylenes).

  • Mechanism: Separation is driven by vapor pressure and interaction with the stationary phase.

  • The Challenge: Standard non-polar columns (e.g., DB-5, HP-5) separate primarily by boiling point. Since

    
     isomers often have boiling points within 1-2°C of each other, co-elution is common.
    
  • The Solution: Use a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax). The polar phase interacts differentially with the dipole moments and shape of the aromatic isomers.

    • Expert Insight: For halogenated phenylacetylenes, the ortho isomer often elutes significantly faster on polar columns due to steric shielding of the polar functional group, reducing interaction with the stationary phase.

Method B: High-Performance Liquid Chromatography (HPLC)

Best For: High molecular weight derivatives, thermally unstable alkynes, or precursors.

  • Mechanism: Partitioning between mobile phase and stationary phase.

  • The Challenge: Traditional C18 (Octadecyl) columns rely on hydrophobic interactions. Isomers with identical hydrophobicity (LogP) will co-elute.

  • The Solution:

    
    -Electron Active Stationary Phases  (Biphenyl, PFP, or Phenyl-Hexyl).
    
    • Mechanism: These phases engage in

      
       stacking with the phenyl ring of the analyte. The strength of this interaction is highly sensitive to the electron-withdrawing/donating effects of substituents in different positions (
      
      
      
      ).
    • Solvent Choice:Methanol is preferred over Acetonitrile. Acetonitrile has its own

      
      -electrons (triple bond) which compete with the stationary phase, dampening the selectivity. Methanol allows the 
      
      
      
      interaction between analyte and column to dominate.
Method C: Quantitative NMR ( H-qNMR)

Best For: Absolute assay purity and structural verification.

  • Mechanism: Magnetic resonance frequency of protons.[1]

  • Limitation: Sensitivity.[2] Detecting a 0.1% isomeric impurity requires high field strength (600+ MHz) and long acquisition times to distinguish minor peak splitting. It is a verification tool, not a trace analysis tool.

Comparative Performance Data

FeatureGC-FID (WAX Column)HPLC (Biphenyl Column)1H-qNMR (600 MHz)
Target Analytes Volatile, thermally stableNon-volatile, labile, complexAll soluble compounds
Separation Mechanism Polarity & Volatility

Interaction & Hydrophobicity
Magnetic Environment
Isomer Resolution (

)
High (

typical)
Medium-High (

)
N/A (Spectral Resolution)
LOD (Limit of Detection) Excellent (

ppm)
Very Good (

ppm)
Moderate (

ppm)
Sample Prep Dilute & Shoot (Organic)Dissolve & FilterDeuterated Solvent
Throughput Fast (10-20 min)Medium (15-30 min)Slow (Acquisition dependent)
Primary Risk Thermal polymerization of alkyneCo-elution of isomersSignal overlap

Detailed Experimental Protocols

Protocol A: GC-FID Separation of Phenylacetylene Regioisomers

Target: Separation of 2-, 3-, and 4-ethynyltoluene.

  • System: Agilent 7890B GC with FID (or equivalent).

  • Column: DB-WAX UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Why: The PEG phase maximizes selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses the analytes.

    • Ramp 1: 10°C/min to 140°C - Slow ramp separates isomers.

    • Ramp 2: 25°C/min to 240°C (Hold 5 min) - Elutes heavy byproducts.

  • Detector (FID): 300°C.

    
    : 30 mL/min, Air: 400 mL/min.
    
  • Sample Prep: 1 mg/mL in Dichloromethane.

  • Expected Elution Order: Ortho

    
     Meta 
    
    
    
    Para (typical for alkyl-substituted benzenes on WAX, though validation with standards is mandatory).
Protocol B: HPLC Separation using -Selectivity

Target: Purity of 4-bromophenylacetylene containing 2- and 3-bromo impurities.

  • System: HPLC with UV-Vis (PDA) or Mass Spec.

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 mm

    
     2.1 mm, 2.6 µm).
    
    • Why: The biphenyl stationary phase provides enhanced retention for aromatic compounds and shape selectivity for isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Methanol + 0.1% Formic Acid.[3]

    • Note: Avoid Acetonitrile to maximize

      
       selectivity.
      
  • Gradient:

    • 0-1 min: 40% B (Isocratic hold).

    • 1-10 min: 40%

      
       85% B.
      
    • 10-12 min: 85% B.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

    • Optimization: Lower temperatures (e.g., 20°C) can sometimes enhance separation selectivity in

      
      -phases.
      
  • Detection: UV @ 254 nm (aromatic ring) and 210-220 nm (alkyne).

Decision & Workflow Visualization

Diagram 1: Analytical Method Selection Tree

This decision tree guides the user to the correct instrument based on the physical properties of the phenylacetylene derivative.

MethodSelection Start Start: Phenylacetylene Sample CheckVolatile Is the compound volatile & thermally stable? Start->CheckVolatile GC_Path Gas Chromatography (GC) CheckVolatile->GC_Path Yes HPLC_Path Liquid Chromatography (HPLC) CheckVolatile->HPLC_Path No (High MW / Labile) CheckIsomers Are isomers Regio (o/m/p)? GC_Path->CheckIsomers CheckPolarity Is the derivative highly polar? HPLC_Path->CheckPolarity GC_WAX GC-FID: WAX Column (Polar Phase) CheckIsomers->GC_WAX Yes (Critical Separation) GC_5MS GC-FID: 5% Phenyl Column (Standard Phase) CheckIsomers->GC_5MS No (General Purity) HPLC_Biphenyl HPLC: Biphenyl/PFP Column (MeOH Mobile Phase) CheckPolarity->HPLC_Biphenyl Aromatic Isomers HPLC_C18 HPLC: C18 Column (Standard) CheckPolarity->HPLC_C18 General Impurities

Caption: Decision matrix for selecting the optimal analytical technique based on analyte stability and isomeric complexity.

Diagram 2: HPLC Optimization for Isomer Resolution

This workflow details the specific steps to optimize an HPLC method when standard conditions fail to separate isomers.

HPLC_Optimization Step1 Initial Run: C18 Column ACN/Water Gradient Decision1 Isomers Resolved? Step1->Decision1 Success Validate Method Decision1->Success Yes Step2 Switch Solvent: Methanol (Enhances Pi-Pi interactions) Decision1->Step2 No Decision2 Resolved? Step2->Decision2 Decision2->Success Yes Step3 Switch Column: Biphenyl or PFP (Shape Selectivity) Decision2->Step3 No Decision3 Resolved? Step3->Decision3 Decision3->Success Yes Step4 Optimize Temp: Lower to 20°C (Increases retention/selectivity) Decision3->Step4 No Step4->Success

Caption: Systematic optimization workflow for resolving difficult phenylacetylene isomers using HPLC.

References

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[3] GTFCh. [Link]

  • Sielc Technologies. Separation of Phenylacetylene on Newcrom R1 HPLC column.[Link]

  • ResearchGate. (2018). Discussion on Separation of ortho- and para-substituted alkylbenzenes with HPLC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene: A Protocol for the Modern Laboratory

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our resear...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, a compound featuring a unique combination of functional groups that necessitate a cautious and informed approach to its end-of-life management. Our commitment to scientific integrity and safety extends beyond the product's utility, empowering you with the knowledge to handle and dispose of this and similar chemicals with the utmost confidence and care.

Understanding the Hazard Profile: A Multifaceted Challenge

The disposal procedure for any chemical is dictated by its inherent physical, chemical, and toxicological properties. In the case of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, we must consider the contributions of three distinct structural motifs: the halogenated aromatic ring, the trifluoromethoxy group, and the terminal acetylene.

  • Halogenated Aromatic System : The presence of fluorine on the phenyl ring places this compound in the category of halogenated organic waste.[1][2][3][4][5] These substances are often persistent in the environment and can be toxic. Improper disposal, such as drain disposal, is strictly prohibited.[1][2]

  • Trifluoromethoxy Group (-OCF3) : The trifluoromethoxy group is known for its high stability and lipophilicity.[6][7][8][9] This stability contributes to the compound's persistence, aligning it with the characteristics of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals."[10] The strong carbon-fluorine bonds are resistant to natural degradation processes.[10][11]

  • Terminal Acetylene (-C≡CH) : The acetylenic group introduces a risk of reactivity. Acetylenic compounds can be flammable and, under certain conditions (e.g., in the presence of certain metals or at elevated temperatures), can form explosive acetylides.[12][13][14] Therefore, handling and disposal require measures to prevent ignition and incompatible mixing.

Given these characteristics, 3-Fluoro-4-(trifluoromethoxy)phenylacetylene must be treated as a hazardous waste, requiring a dedicated and controlled disposal pathway.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure the safe and compliant disposal of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene and its contaminated materials.

PART 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[15] At a minimum, the following PPE must be worn:

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Wear double nitrile or neoprene gloves.[1]

  • Body Protection : A flame-resistant lab coat should be worn and fully buttoned.

PART 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designate a Waste Container : Use a clearly labeled, dedicated container for halogenated organic waste.[1][2][5] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, vapor-tight lid.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-Fluoro-4-(trifluoromethoxy)phenylacetylene," and the approximate concentration and quantity.[5]

  • Incompatible Materials : Do not mix this waste with other waste streams, particularly:

    • Oxidizing agents : To prevent a violent reaction.

    • Strong bases : While the trifluoromethyl group can undergo hydrolysis under certain basic conditions, mixing with strong bases in a waste container is uncontrolled and hazardous.[16][17][18]

    • Metals : Especially copper, silver, and mercury, which can form explosive acetylides.

PART 3: Disposal of Neat (Pure) Compound and Concentrated Solutions
  • Transfer : Carefully transfer the neat compound or concentrated solutions into the designated halogenated waste container using a funnel.

  • Rinsing : Rinse the original container with a small amount of a suitable organic solvent (e.g., acetone, ethanol). The rinsate must also be collected in the halogenated waste container.

  • Secure Closure : Securely close the waste container lid.

PART 4: Disposal of Contaminated Materials

Solid materials contaminated with 3-Fluoro-4-(trifluoromethoxy)phenylacetylene, such as gloves, weighing paper, and silica gel, must also be disposed of as hazardous waste.

  • Collection : Place all contaminated solid waste into a separate, clearly labeled, and sealed plastic bag or a designated solid hazardous waste container.

  • Labeling : The bag or container must be labeled with "Hazardous Waste," the name of the chemical contaminant, and the date.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

DisposalWorkflow Disposal Workflow for 3-Fluoro-4-(trifluoromethoxy)phenylacetylene cluster_prep Preparation cluster_waste_id Waste Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Steps PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) IdentifyWaste Identify Waste Type: - Neat Compound/Solution - Contaminated Solids WorkArea->IdentifyWaste SelectLiquidContainer Select Labeled Halogenated Waste Container IdentifyWaste->SelectLiquidContainer Liquid SelectSolidContainer Select Labeled Solid Hazardous Waste Bag/Container IdentifyWaste->SelectSolidContainer Solid TransferLiquid Transfer Liquid Waste SelectLiquidContainer->TransferLiquid RinseContainer Rinse Original Container & Collect Rinsate TransferLiquid->RinseContainer SealLiquidContainer Securely Seal Container RinseContainer->SealLiquidContainer StoreWaste Store Waste in Designated Area SealLiquidContainer->StoreWaste CollectSolids Collect Contaminated Solids SelectSolidContainer->CollectSolids SealSolidContainer Seal Bag/Container CollectSolids->SealSolidContainer SealSolidContainer->StoreWaste ArrangePickup Arrange for Professional Hazardous Waste Disposal StoreWaste->ArrangePickup

Caption: Decision-making workflow for the disposal of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene.

Regulatory Compliance and Final Disposition

All hazardous waste must be managed in accordance with local, state, and federal regulations.[19][20][21][22][23] This typically involves:

  • Storage : Storing the sealed and labeled waste containers in a designated satellite accumulation area.

  • Professional Disposal : Arranging for the collection of the hazardous waste by a licensed environmental services company.[10] These companies are equipped to handle and dispose of such chemicals through high-temperature incineration or other approved methods that ensure the complete destruction of the hazardous compounds.[10]

By adhering to this comprehensive disposal guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(trifluoromethoxy)phenylacetylene
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